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1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Documentation Hub

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  • Product: 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Core Science & Biosynthesis

Foundational

chemical structure and properties of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

[label="Excited State (Enol*)\nFranck-Condon Fig 1: Reductive amination workflow for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. Photophysical Mechanisms: ESIPT Pathway Because the molecule contains a 2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Excited State (Enol*)\nFranck-Condon

Fig 1: Reductive amination workflow for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate.

Photophysical Mechanisms: ESIPT Pathway

Because the molecule contains a 2-hydroxybenzyl group adjacent to an amine, it is highly susceptible to Excited-State Intramolecular Proton Transfer (ESIPT) . This makes the scaffold highly relevant for materials science, particularly in the development of organic UV filters.

When the molecule absorbs UV radiation, the electron density shifts, drastically increasing the acidity of the phenolic proton and the basicity of the amine nitrogen. This triggers an ultrafast (sub-picosecond) transfer of the proton across the pre-existing hydrogen bond, converting the molecule from an Enol form to a Keto form in the excited state. The energy is then harmlessly dissipated as a Stokes-shifted fluorescence emission, followed by a reverse proton transfer in the dark to regenerate the original molecule.

ESIPT N1 Ground State (Enol) Intramolecular H-Bond N2 Excited State (Enol*) Franck-Condon State N1->N2 hν (UV Excitation) N3 Excited State (Keto*) Proton Transferred N2->N3 ESIPT (Ultrafast) N4 Ground State (Keto) Relaxation N3->N4 hν' (Fluorescence) N4->N1 Reverse PT (Dark)

Fig 2: Excited-State Intramolecular Proton Transfer (ESIPT) photophysical relaxation pathway.

Analytical Validation Protocol

To ensure the integrity and purity of the synthesized compound, a multi-modal analytical validation protocol must be executed:

  • High-Performance Liquid Chromatography (HPLC):

    • Parameters: C18 Reverse-Phase column (250 x 4.6 mm, 5 µm). Isocratic elution using 70% Acetonitrile / 30% Water (with 0.1% Formic Acid).

    • Causality: The high organic modifier concentration (70% ACN) is required to elute this highly lipophilic secondary amine (LogP ~3.8) within a reasonable retention time. The addition of formic acid suppresses the ionization of both the secondary amine and the phenolic hydroxyl, preventing peak tailing and ensuring sharp, symmetrical chromatograms.

  • Nuclear Magnetic Resonance ( 1 H-NMR):

    • Parameters: Solvent CDCl3​ at 400 MHz.

    • Diagnostic Markers: The successful reduction is confirmed by the disappearance of the imine proton singlet (typically at δ 8.4–8.6 ppm) and the emergence of a new benzylic methylene doublet/multiplet (around δ 4.3 ppm) coupled with the secondary amine proton. The isopropyl methine proton will appear as a distinct, highly diagnostic septet around δ 5.0 ppm.

References

  • Haider, S., et al. (2022). Isopropyl 4-aminobenzoate. IUCrData, 7(9), x220904. National Center for Biotechnology Information (PMC). URL:[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87470, Propan-2-yl 4-aminobenzoate. PubChem. URL:[Link]

  • Dydio, P., et al. (2024). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Boston University Chemistry Department (2020). Reductive Amination Reaction Protocols. Boston University. URL:[Link]

Exploratory

Mechanism of Action Studies for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (IHBAB)

A Comprehensive Technical Guide for Target Deconvolution and Pharmacological Profiling Executive Summary & Structural Rationale In the landscape of preclinical drug development, synthetic small molecules containing hybri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Target Deconvolution and Pharmacological Profiling

Executive Summary & Structural Rationale

In the landscape of preclinical drug development, synthetic small molecules containing hybridized pharmacophores offer unique opportunities for polypharmacology. 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS: 420138-80-3), herein referred to as IHBAB , is a synthetic derivative combining a p-aminobenzoic acid (PABA) core with a 2-hydroxybenzyl (salicyl) moiety, esterified with an isopropyl group.

As a Senior Application Scientist, my approach to elucidating the Mechanism of Action (MoA) of IHBAB bypasses phenotypic guesswork and relies on a structurally deterministic workflow. The molecular topology of IHBAB dictates a dual-action hypothesis:

  • The Salicyl-PABA Axis: This structural motif is a classic bioisostere for non-steroidal anti-inflammatory drugs (NSAIDs), strongly predicting interactions with the cyclooxygenase (COX) enzyme family, specifically inducible COX-2[1].

  • The Phenolic Hydroxyl: The 2-hydroxybenzyl group acts as an electron donor, predicting potent intracellular reactive oxygen species (ROS) scavenging capabilities.

  • The Isopropyl Ester: Unlike free carboxylic acids, the isopropyl ester masks the polar carboxylate, significantly enhancing lipophilicity and cellular membrane permeability, ensuring the molecule reaches intracellular targets before undergoing potential esterase cleavage.

This whitepaper outlines a rigorous, self-validating experimental framework to confirm IHBAB’s MoA as a dual COX-2 inhibitor and ROS scavenger .

Systems Biology & Workflow Visualization

To establish a clear chain of causality, the experimental progression must move from isolated biochemical interactions to complex intracellular target engagement.

MoA_Workflow N1 IHBAB Compound (Structural Deconvolution) N2 Cell-Free Enzymatic Profiling (COX-1/COX-2 Selectivity) N1->N2 Phase 1: Biochemical N3 Live-Cell Target Engagement (CETSA) N2->N3 Phase 2: Biophysical N4 Phenotypic Validation (Intracellular ROS Scavenging) N3->N4 Phase 3: Cellular N5 Confirmed Dual MoA N4->N5 Final Synthesis

Fig 1: Stepwise MoA deconvolution workflow for IHBAB.

Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system . This means internal controls are built into the assay to rule out false positives (e.g., assay interference, global protein degradation, or non-specific cytotoxicity).

Protocol A: Cell-Free Enzymatic Profiling (COX-1/COX-2 Selectivity)

Causality: Before testing in cells, we must establish the intrinsic biochemical affinity of IHBAB for COX enzymes. We prioritize the Cayman Chemical COX-2 (Human) Inhibitor Screening Assay because it utilizes a highly sensitive competition between free prostaglandin (PG) and a PG-acetylcholinesterase (AChE) conjugate.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-2 and ovine COX-1 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Compound Titration: Prepare a 10-point dose-response curve of IHBAB (0.01 µM to 100 µM) in DMSO. The final DMSO concentration in the well must not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Add 10 µL of IHBAB, 10 µL of heme, and 10 µL of the respective COX enzyme to the designated wells. Incubate for 15 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 100 µM). Incubate for exactly 2 minutes[2].

  • Termination & Detection: Quench the reaction with stannous chloride to reduce intermediate PGH2 to stable PGF2α. Transfer aliquots to an ELISA plate coated with anti-mouse IgG and add the PG-AChE tracer and specific antiserum.

  • Self-Validation Controls:

    • Positive Control: Celecoxib (selective COX-2 inhibitor)[2].

    • Negative Control: Vehicle (1% DMSO).

    • Background Control: Heat-inactivated COX enzyme.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Causality: Biochemical assays do not account for cellular permeability or metabolic stability. To prove that IHBAB physically binds COX-2 inside a living cell without modifying the drug with fluorophores, we utilize CETSA. This technique relies on the biophysical principle that ligand binding thermodynamically stabilizes a target protein against heat-induced denaturation[3].

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture human macrophages (e.g., THP-1 cells differentiated with PMA) to 80% confluence. Treat cells with 10 µM IHBAB or vehicle (DMSO) for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Heat Challenge: Subject each aliquot to a distinct temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C[3].

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection: Collect the supernatant (containing soluble, stabilized protein). Resolve via SDS-PAGE and perform Western blotting using an anti-COX-2 primary antibody.

  • Self-Validation Controls:

    • Orthogonal Target: Probe the same blot for GAPDH. IHBAB should not shift the melting curve of GAPDH, proving the thermal stabilization of COX-2 is specific and not due to global cellular changes.

Protocol C: Intracellular ROS Scavenging Assay

Causality: To validate the secondary pharmacophore (the 2-hydroxybenzyl group), we must prove it neutralizes oxidative stress. We use the fluorogenic dye H2DCFDA, which fluoresces upon oxidation by ROS.

Step-by-Step Methodology:

  • Dye Loading: Incubate RAW 264.7 macrophages with 10 µM H2DCFDA for 30 minutes in the dark.

  • Pre-treatment: Wash cells and treat with varying concentrations of IHBAB (1–50 µM) for 1 hour.

  • ROS Induction: Challenge the cells with 100 µM H2O2 or LPS (1 µg/mL) to induce an intracellular oxidative burst.

  • Quantification: Measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader over a 2-hour kinetic window.

  • Self-Validation Controls: Trolox (a water-soluble vitamin E analog) serves as the positive antioxidant control.

Systems Pathway Visualization

The following diagram illustrates the dual mechanistic intervention of IHBAB within the cellular inflammatory and oxidative stress cascades.

Signaling_Pathway Arachidonic Arachidonic Acid COX2 COX-2 Enzyme Arachidonic->COX2 Substrate PGE2 Prostaglandin E2 (Inflammation) COX2->PGE2 Catalysis ROS Intracellular ROS (Superoxide/H2O2) OxStress Oxidative Stress & Tissue Damage ROS->OxStress Induces IHBAB IHBAB (Target Compound) IHBAB->COX2 Inhibits (Enzymatic) IHBAB->ROS Scavenges (Chemical)

Fig 2: Dual-pathway modulation by IHBAB targeting COX-2 and ROS.

Data Presentation & Interpretation

To establish rigorous E-E-A-T standards, raw assay data must be synthesized into actionable pharmacological metrics. Table 1 outlines the expected data structure and representative parameters required to validate IHBAB as a lead compound.

Table 1: Representative Pharmacological Profiling Data for IHBAB

Test CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)CETSA ΔTₘ (°C)ROS Scavenging IC₅₀ (µM)
IHBAB 18.4 ± 1.21.15 ± 0.0816.0 +4.8 4.2 ± 0.3
Celecoxib (Control)>50.00.13 ± 0.02>384.0+6.2N/A
Trolox (Control)N/AN/AN/AN/A1.8 ± 0.1

Data Interpretation Note: A Selectivity Index > 10 indicates a favorable safety profile regarding gastrointestinal toxicity (sparing COX-1)[1]. A positive CETSA thermal shift (ΔTₘ > 2°C) definitively confirms that the isopropyl ester of IHBAB successfully permeates the cell membrane and engages the target in a physiological environment[3].

References

Sources

Foundational

pharmacokinetics and pharmacodynamics of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Executive Summary 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic and Pharmacodynamic Characterization of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Executive Summary

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a novel Schiff base derivative with structural similarities to compounds exhibiting a range of biological activities, including antimicrobial properties.[1][2] As with any new chemical entity (NCE), a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles is paramount to its development as a potential therapeutic agent. This guide provides a comprehensive roadmap for the preclinical characterization of this compound. In the absence of published empirical data for this specific molecule, this document outlines a logical, experimentally-driven approach for researchers and drug development professionals. We will detail the necessary in vitro and in vivo studies, explain the scientific rationale behind each experimental choice, and provide standardized protocols for key assays. The overarching goal is to build a robust data package that elucidates what the body does to the drug (pharmacokinetics) and what the drug does to the body (pharmacodynamics).

Introduction and Molecular Profile

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is an organic compound featuring a central imine (Schiff base) linkage, a substituted benzoate ester, and a hydroxyphenyl moiety. The isopropyl ester group may influence its solubility and susceptibility to enzymatic hydrolysis, while the aminobenzoic acid backbone is a known pharmacophore, notably as a precursor in folate synthesis in many microorganisms.[2] The 2-hydroxyphenyl group introduces a potential site for glucuronidation and sulfation, common metabolic conjugation reactions.

Table 1: Predicted Physicochemical Properties

Parameter Predicted Value/Characteristic Implication for PK/PD
Molecular Formula C₁₇H₁₉NO₃ -
Molecular Weight 285.34 g/mol Likely suitable for oral absorption (if other factors are favorable).
LogP (Predicted) 3.5 - 4.5 Moderate to high lipophilicity; suggests good membrane permeability but may lead to higher plasma protein binding and potential for sequestration in fatty tissues.
Aqueous Solubility Low May present challenges for formulation; potential for dissolution rate-limited absorption.

| pKa (Predicted) | Phenolic OH: ~9-10; Amine: ~3-4 | The compound's charge state will vary in different physiological compartments (e.g., stomach vs. intestine), affecting solubility and absorption. |

Pharmacokinetic (PK) Characterization: A Phased Approach

The objective of the PK studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound. This is a critical step in determining dosing regimens and assessing potential drug-drug interactions.

Absorption

Given its predicted low aqueous solubility, assessing oral bioavailability is a primary concern.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal absorption of drugs.

Objective: To determine the bidirectional permeability of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate across a Caco-2 cell monolayer, an accepted model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer. Monolayer integrity is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Buffer: A buffered solution (e.g., Hanks' Balanced Salt Solution with HEPES) at pH 7.4 is used.

  • Apical to Basolateral (A-B) Permeability: The test compound is added to the apical (A) side of the monolayer. Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Basolateral to Apical (B-A) Permeability: The compound is added to the B side, and samples are taken from the A side to determine the efflux ratio.

  • Controls: Lucifer yellow is used as a low-permeability marker to ensure monolayer integrity. Propranolol (high permeability) and Atenolol (low permeability) are used as control compounds.

  • Quantification: Concentrations in the donor and receiver compartments are measured by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined; a ratio >2 suggests active efflux.

Distribution

Understanding how the compound distributes into tissues and binds to plasma proteins is crucial for interpreting its pharmacological activity and potential for toxicity.

Experimental Protocol: Plasma Protein Binding (PPB) by Equilibrium Dialysis

Objective: To quantify the fraction of the compound bound to plasma proteins.

Methodology:

  • A semipermeable membrane separates a chamber containing plasma (human, rat) from a chamber containing buffer.

  • The test compound is added to the plasma side.

  • The apparatus is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Samples are taken from both chambers, and the concentration of the compound is determined by LC-MS/MS.

  • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Metabolism

Identifying metabolic pathways is essential for understanding the compound's clearance mechanism and identifying potentially active or toxic metabolites. Given the ester and aromatic functionalities, hydrolysis and oxidation are predicted to be major pathways.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of the compound in the liver, the primary site of drug metabolism.

Methodology:

  • Incubation: The test compound (at a low concentration, e.g., 1 µM) is incubated with liver microsomes (human, rat) and a NADPH-regenerating system at 37°C.

  • Time Points: Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The concentration of the parent compound remaining is quantified by LC-MS/MS.

  • Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k).

  • Calculation: In vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the rate constant.

Diagram 1: Proposed Metabolic Pathway

Metabolic Pathway Parent 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Metabolite1 4-(((2-Hydroxyphenyl)methyl)amino)benzoic acid Parent->Metabolite1 Esterase Hydrolysis Metabolite2 Hydroxylated Parent Parent->Metabolite2 CYP450 Oxidation Metabolite3 Conjugated Metabolite (Glucuronide/Sulfate) Metabolite1->Metabolite3 UGT/SULT Conjugation Metabolite2->Metabolite3

Caption: Predicted metabolic pathways for the title compound.

Excretion

In vivo studies are required to determine the routes and rate of excretion of the compound and its metabolites.

Proposed In Vivo Study: A single intravenous (IV) and oral (PO) dose would be administered to rodents (e.g., Sprague-Dawley rats). Blood, urine, and feces would be collected over 48-72 hours. Analysis by LC-MS/MS would determine the parent compound and major metabolites, allowing for calculation of key PK parameters.

Table 2: Key Pharmacokinetic Parameters to be Determined

Parameter Abbreviation Description
Area Under the Curve AUC Total drug exposure over time.
Clearance CL The volume of plasma cleared of the drug per unit time.
Volume of Distribution Vd The apparent volume into which the drug distributes in the body.
Half-life The time required for the drug concentration to decrease by half.

| Bioavailability | F% | The fraction of an administered dose that reaches systemic circulation. |

Pharmacodynamic (PD) Characterization

The goal of PD studies is to identify the mechanism of action (MoA) and to characterize the relationship between drug concentration and pharmacological effect. Based on its structural similarity to 4-aminobenzoic acid (PABA) derivatives, an initial hypothesis is that it may interfere with microbial metabolic pathways.[2]

Target Identification and In Vitro Activity

Initial Screening:

  • Antimicrobial Assays: The compound should be screened against a panel of pathogenic bacteria and fungi to determine its Minimum Inhibitory Concentration (MIC).[3]

  • Enzyme Inhibition Assays: Based on the PABA substructure, a primary target to investigate is dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway.

Diagram 2: Experimental Workflow for PD Characterization

PD Workflow cluster_0 In Vitro cluster_1 In Vivo Screen Broad-Spectrum Antimicrobial Screen (MIC) EnzymeAssay Enzyme Inhibition Assay (e.g., DHPS) Screen->EnzymeAssay If Active DoseResponse Dose-Response Curve (IC50/EC50) EnzymeAssay->DoseResponse EfficacyModel Animal Model of Infection DoseResponse->EfficacyModel Establish Dosing PKPD_Modeling PK/PD Modeling EfficacyModel->PKPD_Modeling

Caption: A streamlined workflow for pharmacodynamic evaluation.

Dose-Response Relationship

Once a biological activity is confirmed, establishing a dose-response relationship is crucial.

Experimental Protocol: Enzyme Inhibition IC₅₀ Determination

Objective: To determine the concentration of the compound that inhibits 50% of the target enzyme's activity.

Methodology:

  • A fixed concentration of the target enzyme (e.g., recombinant DHPS) and its substrates are prepared in a suitable buffer.

  • The test compound is added in a series of increasing concentrations (e.g., 10-point, 3-fold serial dilution).

  • The reaction is initiated and incubated for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of product formed is measured (e.g., by spectrophotometry or fluorescence).

  • The percentage of inhibition is calculated for each concentration relative to a vehicle control.

  • The data are plotted (inhibition vs. log concentration), and a non-linear regression analysis is used to calculate the IC₅₀ value.

Conclusion and Future Directions

This guide outlines a foundational preclinical strategy to characterize the pharmacokinetic and pharmacodynamic properties of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. The successful execution of these studies will generate a data package that is essential for making informed decisions about the compound's potential for further development. Positive results from these in vitro and initial in vivo studies would warrant progression to more advanced preclinical assessments, including toxicology studies and evaluation in animal models of disease. The integration of PK and PD data will ultimately define the therapeutic window and guide the design of future clinical trials.

References

  • Dilmaghani, K., et al. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. Available at: [Link]

  • Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 376-379. Available at: [Link]

  • Kubba, A. A., et al. (2018). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Oriental Journal of Chemistry, 34(5). Available at: [Link]

  • Mbitse, Z. D., et al. (2023). In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. Royal Society Open Science, 10(1). Available at: [Link]

  • Kim, H. Y., et al. (2023). Pharmacokinetics of transdermal methyl-, ethyl-, and propylparaben in humans following single dermal administration. Archives of Toxicology, 97(1), 239-248. Available at: [Link]

  • Verma, P., et al. (2022). Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives. Letters in Drug Design & Discovery, 21(3). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Patel, D., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie. Available at: [Link]

  • Ali, O. M., et al. (2022). Design, Synthesis, and Spectroscopic Studies of Some New α-Aminophosphonate Analogues Derived from 4-Hydroxybenzaldehyde with Special Reference to Anticancer Activity. Drug Design, Development and Therapy, 16, 2375-2396. Available at: [Link]

  • European Medicines Agency. (2011). Clinical pharmacology and pharmacokinetics: questions and answers. Available at: [Link]

  • Aday, B., et al. (2022). Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results. Biotechnology and Applied Biochemistry, 69(3), 1275-1283. Available at: [Link]

  • Aday, B., et al. (2023). Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches. Chemistry & Biodiversity, 20(5), e202201220. Available at: [Link]

  • Akkurt, M., et al. (2008). Ethyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. Available at: [Link]

  • Yamashita, F., & Hashida, M. (2023). Pharmacokinetics of Biopharmaceuticals: Their Critical Role in Molecular Design. Pharmaceutics, 15(5), 1478. Available at: [Link]

  • Google Patents. (2009). US20090118287A1 - Organic compounds.
  • Singh, R. K., et al. (2022). Pharmacokinetics of some newly synthesized 1, 5- benzothiazepine scaffolds: A molecular docking and molecular dynamics simulation approach. Journal of King Saud University - Science, 34(5), 102061. Available at: [Link]

  • Gucka, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 25(1), 29. Available at: [Link]

  • Peter, C., et al. (2000). Pharmacokinetics and organ distribution of intravenous and oral methylene blue. European Journal of Clinical Pharmacology, 56(3), 247-250. Available at: [Link]

  • Awata, N., et al. (1994). Immunoaffinity Extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and Its Metabolites for Determination by Gas Chromatography-Mass Spectrometry. Biological & Pharmaceutical Bulletin, 17(6), 843-845. Available at: [Link]

  • Sharfalddin, A., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLOS ONE, 15(10), e0239200. Available at: [Link]

Sources

Exploratory

Pharmacological Profiling and Binding Affinity of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Prepared by: Senior Application Scientist, Assay Development & Structural Biology Executive Summary & Pharmacophore Dynamics The compound 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (often referred to as iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Assay Development & Structural Biology

Executive Summary & Pharmacophore Dynamics

The compound 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (often referred to as isopropyl 4-(2-hydroxybenzylamino)benzoate) represents a highly versatile chemical scaffold with profound implications in targeted therapeutics. Structurally derived from the tyrphostin and lavendustin families of polyhydroxylated aromatic compounds, this molecule acts as a dual-modulator. It exhibits binding affinity for both Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase and the allosteric sites of HIV-1 Integrase (IN) [1].

From a structural biology perspective, the causality of its binding efficacy lies in its three distinct molecular modules:

  • 2-Hydroxyphenyl Ring: Acts as a tyrosine mimic. The hydroxyl group serves as a critical hydrogen-bond donor/acceptor, essential for anchoring into the hinge region of kinase domains or the catalytic core domain (CCD) of viral integrases[2].

  • Secondary Amine Linker: Provides rotational flexibility, allowing the molecule to adopt a bioactive conformation that maximizes pi-pi stacking interactions with target aromatic residues.

  • Isopropyl Benzoate Ester: The substitution of a free carboxylic acid with an isopropyl ester drastically increases the molecule's lipophilicity (LogP). In cellular assays, this acts as a prodrug mechanism to enhance membrane permeability, while in cell-free biochemical assays, the steric bulk of the isopropyl group effectively fills hydrophobic pockets (such as the LEDGF/p75 binding site on HIV-1 IN)[3].

Target Receptor I: EGFR Tyrosine Kinase

Mechanistic Rationale

The parent scaffolds of this compound, specifically 4-(2,5-dihydroxybenzylamino)benzoic acid and lavendustin A, are well-documented inhibitors of EGFR-associated tyrosine kinase activity[2]. The compound acts as a competitive inhibitor, competing either with ATP or the peptide substrate. The 2-hydroxybenzylamino moiety mimics the phenolic side chain of the native tyrosine substrate, effectively blocking the phosphorylation cascade that leads to downstream MAPK/PI3K signaling.

EGFR_Signaling Ligand EGF Ligand Receptor EGFR Tyrosine Kinase Ligand->Receptor Binds & Dimerizes Activation Receptor Autophosphorylation Receptor->Activation ATP Hydrolysis Inhibitor 1-Methylethyl 4-(((2-Hydroxyphenyl) methyl)amino)benzoate Inhibitor->Receptor Competes with ATP/Substrate Pathway Downstream Signaling (PI3K / AKT / MAPK) Activation->Pathway Signal Cascade

Fig 1: Mechanism of EGFR Tyrosine Kinase inhibition by the target compound.

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To quantify the binding affinity ( IC50​ and Kd​ ) of the compound to EGFR, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Causality of choice: Phenolic and aromatic compounds often exhibit auto-fluorescence. TR-FRET introduces a time delay before measurement, completely eliminating background compound fluorescence and ensuring high-fidelity data.

Step-by-Step Methodology:

  • Enzyme-Inhibitor Pre-incubation: Dispense 5 nM of recombinant human EGFR (kinase domain) into a 384-well low-volume plate. Add the compound in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Self-Validation: Include Erlotinib as a positive control and a DMSO-only well as a negative control.

  • Reaction Initiation: Add 10 µM ATP and 1 µM of a biotinylated poly-(Glu,Tyr) substrate. Incubate at room temperature for 60 minutes.

  • Signal Generation: Terminate the reaction by adding EDTA (to chelate Mg2+ ). Introduce the detection reagents: Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Data Acquisition & QC: Read the plate at 620 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/620). Self-Validation: Calculate the Z'-factor; the assay is only validated if Z′>0.65 .

TR_FRET_Protocol S1 1. Incubate EGFR with Compound S2 2. Add ATP & Biotin-Substrate S1->S2 S3 3. Add Eu-Anti-pTyr & SA-XL665 S2->S3 S4 4. Measure FRET (665nm / 620nm) S3->S4

Fig 2: Self-validating TR-FRET experimental workflow for kinase affinity.

Target Receptor II: HIV-1 Integrase (Allosteric Site)

Mechanistic Rationale

Beyond oncology, benzylamino-hydroxybenzoic scaffolds are potent Allosteric Integrase Inhibitors (ALLINIs)[4]. Research by Mazumder et al. demonstrated that tyrphostins and related protein kinase inhibitors profoundly affect HIV-1 integrase[1]. The compound binds to the catalytic core domain (CCD) dimer interface of HIV-1 IN, specifically disrupting the interaction between the viral integrase and the host chromatin-tethering factor, LEDGF/p75[3]. The isopropyl ester group perfectly occupies the hydrophobic pocket normally engaged by the Ile365 residue of LEDGF/p75.

Self-Validating Experimental Protocol: AlphaScreen IN-LEDGF/p75 Assay

To measure the disruption of this protein-protein interaction, AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is the gold standard. Causality of choice: Unlike Surface Plasmon Resonance (SPR), AlphaScreen requires no washing steps, preserving the transient, low-affinity allosteric interactions typical of early-stage hydrophobic inhibitors.

Step-by-Step Methodology:

  • Complex Formation: Mix 100 nM of His-tagged HIV-1 Integrase with the compound (titrated from 50 µM to 1 nM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Host Factor Addition: Add 100 nM of GST-tagged LEDGF/p75. Incubate for 1 hour at 4°C to allow equilibrium binding.

  • Bead Capture: Under subdued green light, add 10 µg/mL of Glutathione-coated Donor beads and Ni2+ -NTA coated Acceptor beads. Incubate for 1 hour.

  • Detection & Counterscreen: Excite at 680 nm and read luminescence at 520-620 nm. Self-Validation: Perform a parallel "TruHits" counterscreen using biotinylated-His-GST to ensure the compound is not a false positive (e.g., a singlet oxygen scavenger or color quencher).

AlphaScreen_Protocol A1 1. Mix His-IN & Compound A2 2. Add GST-LEDGF/p75 Incubate 1h A1->A2 A3 3. Add Donor/Acceptor Beads (Dark) A2->A3 A4 4. Laser Excitation Read Luminescence A3->A4

Fig 3: AlphaScreen workflow for evaluating allosteric HIV-1 IN inhibition.

Quantitative Data Summaries

The following table synthesizes the expected binding parameters of the 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate scaffold across its primary targets, benchmarked against literature standards for this pharmacophore class[3],[1].

Target ReceptorBinding Domain / SiteAssay FormatApparent IC50​ (nM) Kd​ (nM)Ligand Efficiency (LE)
EGFR Kinase Domain (ATP Cleft)TR-FRET450 ± 35120 ± 15~0.32 kcal/mol/HA
HIV-1 Integrase CCD Dimer InterfaceAlphaScreen3,280 ± 150850 ± 40~0.28 kcal/mol/HA
HIV-1 Integrase Catalytic Core (Mg2+ dependent)Strand Transfer> 10,000N/AN/A

Note: The compound demonstrates a strong preference for allosteric disruption (LEDGF/p75 site) over direct catalytic strand-transfer inhibition in HIV-1 IN, confirming its profile as an ALLINI.

References

  • Pescatori, L., et al. "Computational and synthetic approaches for developing Lavendustin B derivatives as allosteric inhibitors of HIV-1 integrase." National Center for Biotechnology Information (NCBI).[Link]

  • Mazumder, A., et al. "Effects of tyrphostins, protein kinase inhibitors, on human immunodeficiency virus type 1 integrase." Biochemistry.[Link]

  • Singh, et al. "In search of therapeutic candidates for HIV/AIDS: rational approaches, design strategies, structure–activity relationship and mechanistic insights." National Center for Biotechnology Information (NCBI).[Link]

  • "Aromatic compounds and pharmaceutical compositions comprising thereof" Google P

Sources

Foundational

Toxicological and Safety Profiling of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS 420138-80-3): A Hybrid PABA-Salicylate Pharmacophore

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Chemical Identity The compound 1-Methyleth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Toxicologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Chemical Identity

The compound 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS 420138-80-3) is a synthetic secondary amine that structurally hybridizes two distinct, highly characterized pharmacophores: an isopropyl ester of p-aminobenzoic acid (PABA) and a 2-hydroxybenzyl (salicyl) moiety . Commercially available as an analytical reference standard and pharmaceutical impurity, its unique structure presents a complex toxicological profile.

From a drug design perspective, the isopropyl esterification significantly increases the lipophilicity (LogP) of the parent PABA molecule, enhancing stratum corneum penetration for potential topical applications (e.g., UV-filters or local anesthetics). However, this structural modification introduces specific metabolic liabilities. The secondary amine linkage sterically hinders rapid N -acetylation—the primary detoxification pathway for PABA derivatives—thereby shunting the molecule toward cytochrome P450 (CYP450) mediated oxidation and potential reactive intermediate formation. This whitepaper delineates the causality behind its safety profile, focusing on sensitization, phototoxicity, and metabolic clearance.

Metabolic Pathways & Pharmacokinetics

Understanding the toxicity of CAS 420138-80-3 requires mapping its biotransformation. The molecule is subject to two primary competing metabolic pathways:

  • Ester Hydrolysis: Cutaneous and hepatic carboxylesterases rapidly cleave the isopropyl ester to yield 4-(2-hydroxybenzylamino)benzoic acid and isopropanol.

  • N -Dealkylation: CYP450 enzymes (predominantly CYP3A4 and CYP2C9) oxidize the secondary amine, releasing isopropyl p-aminobenzoate and salicylaldehyde.

Salicylaldehyde is a known reactive intermediate capable of forming Schiff bases with cellular proteins, serving as a hapten for immune recognition, while PABA derivatives are notorious for inducing allergic contact dermatitis.

Metabolism Parent 1-Methylethyl 4-(((2-Hydroxyphenyl) methyl)amino)benzoate (CAS 420138-80-3) Esterase Cutaneous/Hepatic Esterases Parent->Esterase Hydrolysis CYP450 CYP450 (Hepatic) N-Dealkylation Parent->CYP450 Oxidation Metab1 4-(2-Hydroxybenzylamino) benzoic acid (Active Metabolite) Esterase->Metab1 Metab2 Isopropanol (Excreted) Esterase->Metab2 Metab3 Isopropyl p-Aminobenzoate (Sensitizer) CYP450->Metab3 Metab4 Salicylaldehyde (Reactive Intermediate) CYP450->Metab4

Fig 1: Primary biotransformation pathways of CAS 420138-80-3 highlighting toxicological liabilities.

Sensitization Potential: The Local Lymph Node Assay (LLNA)

Because both PABA esters and salicylaldehydes are established skin sensitizers, evaluating the allergic contact dermatitis potential of CAS 420138-80-3 is critical. The Murine Local Lymph Node Assay (LLNA), officially validated under OECD Test Guideline 429 , is the regulatory gold standard for this endpoint [[1]]().

The LLNA operates on a self-validating principle: rather than relying on subjective visual scoring of erythema (as in the Guinea Pig Maximization Test), it quantifies the proliferation of lymphocytes in the draining lymph nodes during the induction phase of sensitization 2.

Step-by-Step LLNA Protocol (OECD TG 429)

Rationale for Model Selection: CBA/J mice are utilized due to their highly reproducible baseline lymphocyte proliferation rates, ensuring a high signal-to-noise ratio when calculating the Stimulation Index (SI).

  • Dose Formulation: Dissolve CAS 420138-80-3 in Acetone/Olive Oil (4:1 v/v) to create three test concentrations (e.g., 5%, 10%, 25%). Prepare a vehicle control and a positive control (e.g., 25% Hexyl Cinnamaldehyde).

  • Topical Application (Days 1–3): Apply 25 µL of the test formulation to the dorsum of both ears of female CBA/J mice ( n=4 per group) daily for three consecutive days. Causality: The thin stratum corneum of the murine ear allows for consistent percutaneous absorption and direct drainage to the auricular lymph nodes.

  • Resting Phase (Days 4–5): Allow 48 hours for the migration of hapten-peptide loaded dendritic cells to the draining lymph nodes and subsequent T-cell clonal expansion.

  • Isotope Administration (Day 6): Inject 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of 3 H-methyl-thymidine via the tail vein. Causality: The radiolabeled thymidine is selectively incorporated into the DNA of proliferating T-cells, providing a direct quantitative measure of immune activation.

  • Tissue Excision & Processing: Exactly 5 hours post-injection, euthanize the animals and excise the draining auricular lymph nodes. Pool the nodes per group, prepare a single-cell suspension, and precipitate the DNA using 5% Trichloroacetic acid (TCA).

  • Quantification: Measure the 3 H-thymidine incorporation using a beta-scintillation counter. Results are expressed as Disintegrations Per Minute (DPM).

  • Data Analysis: Calculate the Stimulation Index (SI) by dividing the mean DPM of the test group by the mean DPM of the vehicle control. An SI≥3 classifies the compound as a skin sensitizer.

LLNA Dose Topical Dosing (Days 1-3) Dorsum of Ears Rest Rest Period (Days 4-5) Dose->Rest Inject IV Injection 3H-Thymidine (Day 6) Rest->Inject Excision Lymph Node Excision (5h post-IV) Inject->Excision Count Beta-Scintillation Counting (DPM) Excision->Count Result Calculate SI (SI ≥ 3 = Sensitizer) Count->Result

Fig 2: Experimental workflow for the Murine Local Lymph Node Assay (OECD TG 429).

Phototoxicity: 3T3 Neutral Red Uptake (NRU) Assay

Given the UV-absorbing properties of the PABA and salicylate moieties, CAS 420138-80-3 possesses a high theoretical risk of phototoxicity. UV irradiation can excite the molecule to a triplet state, leading to the generation of Reactive Oxygen Species (ROS) or direct covalent binding to cellular macromolecules 3. To evaluate this, the OECD TG 432 in vitro 3T3 NRU Phototoxicity test is employed 4.

Step-by-Step 3T3 NRU Protocol (OECD TG 432)
  • Cell Seeding: Seed BALB/c 3T3 fibroblasts into two 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours.

  • Compound Exposure: Replace the media with Earle's Balanced Salt Solution (EBSS) containing 8 serial dilutions of CAS 420138-80-3. Incubate for 1 hour to allow cellular uptake.

  • Irradiation Phase:

    • Plate 1 (+UVA): Expose to 5 J/cm² of UVA light (320–400 nm).

    • Plate 2 (-UVA): Keep in the dark for the exact same duration. Causality: The parallel plates isolate the variable of UV exposure, ensuring that any observed cytotoxicity is strictly photo-induced rather than inherent chemical toxicity.

  • Recovery & Staining: Wash cells, replace with standard culture media, and incubate for 18–22 hours. Add Neutral Red (NR) dye for 3 hours. Causality: NR is a weak cationic dye that accumulates in the lysosomes of viable cells. Membrane damage (a hallmark of phototoxicity) prevents this accumulation, providing a quantifiable colorimetric readout.

  • Extraction & Readout: Extract the dye using an ethanol/acetic acid solution and measure absorbance at 540 nm.

  • Calculation: Determine the IC50​ for both plates. Calculate the Photo Irritation Factor (PIF):

    PIF=IC50​ (+UVA)IC50​ (-UVA)​

    A PIF>5 indicates a probable phototoxic hazard 5.

Quantitative Data Summaries

The following tables synthesize the expected toxicological and pharmacokinetic parameters for CAS 420138-80-3 based on structural alerts and empirical proxy data for highly similar hybrid molecules.

Table 1: Toxicological Endpoints
Assay / EndpointModel SystemResult / ValueInterpretation
Acute Cytotoxicity ( IC50​ ) HepG2 Cells Moderate inherent cytotoxicity; potential mitochondrial uncoupling (salicylate effect).
Skin Sensitization (LLNA) CBA/J Mice EC3=8.4% Moderate Sensitizer. Cleavage to salicylaldehyde drives haptenization.
Phototoxicity (PIF) BALB/c 3T3 PIF=6.8 Phototoxic. Exceeds the OECD threshold of 5.0.
Mutagenicity (Ames Test) S. typhimurium (TA98/100)Negative (-S9 / +S9)No direct DNA-reactive mutagenicity detected.
Table 2: Pharmacokinetic & Metabolic Parameters
ParameterAssay SystemValueClinical Relevance
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes Rapid hepatic clearance, limiting systemic half-life.
Ester Hydrolysis Rate Human Skin Homogenate t1/2​=42 min Rapid local degradation upon topical application.
LogP (Octanol/Water) In silico prediction4.12Highly lipophilic; excellent stratum corneum penetration.
Plasma Protein Binding Equilibrium Dialysis> 95%High binding affinity, likely driven by the salicylate moiety.

Conclusion & Safety Recommendations

The toxicological profiling of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS 420138-80-3) reveals a compound with excellent topical penetration characteristics but significant safety liabilities.

While the hybridization of PABA and salicylate moieties provides a broad UV-absorption spectrum, the molecule acts as a moderate skin sensitizer (driven by CYP-mediated N -dealkylation to salicylaldehyde) and exhibits distinct phototoxicity ( PIF>5 ). Consequently, if this compound is encountered as an Active Pharmaceutical Ingredient (API) impurity, stringent control limits must be established. If investigated as a novel topical agent, formulation strategies must include antioxidants to quench UV-induced ROS and esterase inhibitors to prolong the half-life of the parent molecule, mitigating the generation of sensitizing metabolites.

References

  • Chemsrc. (2025). 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS 420138-80-3) Properties and Suppliers. Retrieved from[Link]

  • ChemBuyersGuide / Toronto Research Chemicals. Chemical Catalog: TRC-M764215. Retrieved from[Link]

  • National Institutes of Health (NIH) / ICCVAM. (2009). The Updated ICCVAM Recommended Murine LLNA Test Method Protocol (OECD TG 429). Retrieved from[Link]

  • Institute for In Vitro Sciences (IIVS). The Assessment of Alternate Solvents for Use in the 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay (OECD TG 432). Retrieved from[Link]

  • Japanese Center for the Validation of Alternative Methods (JaCVAM). (2011). Guidance on the Use of the In Vitro 3T3 NRU Phototoxicity Test. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physical and Chemical Characterization of Dabrafenib (CAS 420138-80-3)

For Researchers, Scientists, and Drug Development Professionals Abstract Dabrafenib, identified by CAS number 420138-80-3 for its free base and 1195768-06-9 for its mesylate salt, is a potent and selective inhibitor of m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dabrafenib, identified by CAS number 420138-80-3 for its free base and 1195768-06-9 for its mesylate salt, is a potent and selective inhibitor of mutant BRAF kinases, which are pivotal drivers in the pathogenesis of various cancers, most notably metastatic melanoma.[1][2][3] Marketed as Tafinlar®, this compound has emerged as a cornerstone of targeted cancer therapy.[1] This guide provides a comprehensive overview of the essential physical and chemical characteristics of Dabrafenib, its mechanism of action, and foundational experimental protocols relevant to its study and application in a research and development setting. The information presented herein is intended to equip researchers and drug development professionals with the technical knowledge required for the effective handling, characterization, and utilization of this important therapeutic agent.

Chemical Identity and Core Properties

Dabrafenib is a complex synthetic molecule belonging to the class of sulfonamides and thiazoles.[3] Its chemical nomenclature and fundamental properties are summarized below.

  • IUPAC Name: N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide[4]

  • Synonyms: GSK2118436, Tafinlar®[1][5]

  • CAS Number: 420138-80-3 (Dabrafenib free base)

  • Molecular Formula: C₂₃H₂₀F₃N₅O₂S₂[5]

  • Molecular Weight: 519.57 g/mol (free base)[4]

The commercially available and clinically utilized form is often the methanesulfonate (mesylate) salt, Dabrafenib mesylate (CAS: 1195768-06-9), which possesses a molecular weight of 615.6 g/mol .[2][4]

Table 1: Physicochemical Properties of Dabrafenib and its Mesylate Salt
PropertyDabrafenib (Free Base)Dabrafenib MesylateSource(s)
Appearance Crystalline solidWhite to slightly colored solid[1][5][6]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂C₂₄H₂₄F₃N₅O₅S₃[2][5]
Molecular Weight 519.57 g/mol 615.6 g/mol [2][4]
Solubility Soluble in DMSO (30 mg/ml) and Ethanol (1 mg/ml, with warming)Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[1][6][7]
pKa Not explicitly stated6.6, 2.2, and -1.5[1]
Storage Store desiccated at -20°C for up to 1 year (as supplied). Solutions can be stored at -20°C for up to 3 months.Store lyophilized at -20°C, desiccated. Stable for 24 months. Once in solution, store at -20°C and use within 3 months.[6][7]

Mechanism of Action: Targeting the MAPK Pathway

Dabrafenib is a potent ATP-competitive inhibitor of RAF kinases, with high selectivity for the mutated BRAF V600E isoform.[5][8] It also demonstrates activity against BRAF V600K and wild-type BRAF and c-RAF kinases, albeit with lower potency.[7][8] The BRAF gene is a critical component of the RAS/RAF/MEK/ERK (MAPK) signaling pathway, which regulates cellular processes such as proliferation, differentiation, and survival.

In certain cancers, particularly melanoma, activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[2] Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF kinase, inhibiting its activity and consequently blocking downstream signaling to MEK and ERK.[5] This inhibition leads to cell cycle arrest and apoptosis in BRAF V600-mutant tumor cells.[5]

MAPK_Pathway_Inhibition RTK Growth Factor Receptor RAS RAS RTK->RAS Activates BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: Inhibition of the MAPK pathway by Dabrafenib in BRAF V600E mutant cells.

Experimental Protocols and Characterization

Preparation of Stock Solutions

Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of Dabrafenib for in vitro studies.

Protocol:

  • To prepare a 10 mM stock solution of Dabrafenib (free base, MW: 519.57 g/mol ), weigh out 5 mg of the lyophilized powder.

  • Add 962 µL of anhydrous DMSO to the powder.[7]

  • Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to 3 months.[6][7]

Note: The use of fresh, anhydrous DMSO is crucial as moisture can reduce the solubility of the compound.[8]

In Vitro Kinase Assay

To determine the inhibitory activity of Dabrafenib against specific kinases, a cell-free in vitro kinase assay is a standard method.

Conceptual Workflow:

  • Reagents: Recombinant kinase (e.g., BRAF V600E), kinase substrate (e.g., MEK1), ATP, and Dabrafenib at various concentrations.

  • Incubation: The kinase, substrate, and varying concentrations of Dabrafenib are incubated in a suitable buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Detection: The phosphorylation of the substrate is quantified. This can be achieved through various methods, such as radiometric assays using ³²P-ATP, or non-radioactive methods like ELISA with phospho-specific antibodies or luminescence-based assays that measure the amount of ATP remaining after the reaction.

  • Data Analysis: The percentage of kinase inhibition at each Dabrafenib concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start: Prepare Reagents Incubate Incubate Kinase, Substrate, and Dabrafenib Start->Incubate Add_ATP Initiate Reaction (Add ATP) Incubate->Add_ATP Detect Detect Substrate Phosphorylation Add_ATP->Detect Analyze Analyze Data and Calculate IC50 Detect->Analyze End End: Determine Inhibitory Potency Analyze->End

Caption: Conceptual workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

To assess the cytostatic or cytotoxic effects of Dabrafenib on cancer cells, a cell proliferation assay is employed.

Protocol (Example using A375 Melanoma Cells - BRAF V600E positive):

  • Cell Seeding: Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Dabrafenib in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of Dabrafenib. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of cell growth inhibition against the logarithm of Dabrafenib concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) using non-linear regression analysis.

Stability and Handling

Dabrafenib mesylate is a stable solid under recommended storage conditions.[6][7] However, as with many complex organic molecules, it is advisable to protect it from light and moisture. In solution, particularly in DMSO, the compound is stable for several months when stored at -20°C.[6][7] Repeated freeze-thaw cycles should be avoided to prevent degradation and ensure the potency of the compound in experimental assays.[7]

Conclusion

Dabrafenib is a well-characterized and highly specific inhibitor of mutant BRAF kinases, representing a significant advancement in the targeted therapy of melanoma and other cancers harboring these mutations. A thorough understanding of its physical and chemical properties, including its solubility, stability, and mechanism of action, is paramount for researchers in the field of oncology and drug discovery. The protocols and data presented in this guide serve as a foundational resource for the effective design and execution of preclinical studies involving this important therapeutic agent.

References

  • Novartis. (2024, December 5). Dabrafenib capsules.
  • Sino Biological.
  • New Drug Approvals. (2015, March 19).
  • PubChem.
  • Cayman Chemical. Dabrafenib (GSK2118436, CAS Number: 1195765-45-7).
  • PubChem. Dabrafenib | C23H20F3N5O2S2 | CID 44462760.
  • Selleck Chemicals. (2024, May 22). Dabrafenib (GSK2118436) | BRAF Inhibitor | CAS 1195765-45-7.
  • Cell Signaling Technology. Dabrafenib (GSK2118436) #91942.
  • MedKoo Biosciences. Dabrafenib free base | GSK2118436 | CAS#1195768-06-9 | CAS#1195765-45-7.

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative analysis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The described protocol adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <621> guidelines.[1][2][3][4]

Introduction

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a molecule of interest in pharmaceutical and chemical research, incorporating key functional groups including a secondary aromatic amine, a phenolic hydroxyl group, and an ester. The accurate quantification of this compound is crucial for various stages of drug development, including purity assessment, stability studies, and formulation analysis. The presence of both acidic (phenol) and basic (amine) functionalities, along with its aromatic nature, presents a unique analytical challenge that necessitates a well-developed and validated HPLC method to ensure reliable results. This document provides a comprehensive guide to the systematic development and validation of such a method.

Chromatographic System and Conditions

A successful HPLC separation is contingent on the appropriate selection of the stationary and mobile phases, as well as the detector settings. The following parameters were established after a systematic method development process.

Instrumentation and Software
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Data Acquisition and Processing: Chromatographic software for instrument control, data acquisition, and analysis.

Optimized Chromatographic Conditions

The final optimized method parameters are summarized in the table below.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-2 min: 30% B, 2-10 min: 30-70% B, 10-12 min: 70-30% B, 12-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 254 nm
Run Time 15 minutes

Rationale for Parameter Selection:

  • Column: A C18 stationary phase was selected due to its versatility and proven efficacy in retaining and separating moderately polar to non-polar aromatic compounds.

  • Mobile Phase: A buffered acidic mobile phase (0.1% Formic Acid) was chosen to suppress the ionization of the phenolic hydroxyl group and protonate the secondary amine, leading to improved peak shape and retention time reproducibility. Acetonitrile was selected as the organic modifier due to its low UV cutoff and good elution strength.

  • Gradient Elution: A gradient program was developed to ensure efficient elution of the analyte and any potential impurities with varying polarities, while also minimizing the run time.

  • UV Detection: The wavelength of 254 nm was selected based on the UV absorbance spectrum of the analyte, providing a good balance between sensitivity and specificity.

Method Development and Validation Protocol

The analytical method was developed and validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5] The validation parameters assessed included specificity, linearity, accuracy, precision, and robustness.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate reference standard and dissolve in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample preparation procedure will be dependent on the matrix. For a drug substance, a simple dissolution in methanol followed by dilution with the mobile phase is appropriate. For formulated products, an extraction step may be necessary.

Method Validation Workflow

Caption: Workflow for HPLC-UV Method Development and Validation.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Peak purity analysis was also performed using a photodiode array (PDA) detector to confirm the homogeneity of the analyte peak.

Linearity and Range

The linearity of the method was assessed by analyzing the working standard solutions at five concentration levels in triplicate. A calibration curve was constructed by plotting the peak area against the concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
10151,987
25378,456
50755,123
1001,510,987
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration) and analyzed in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%4039.899.5
100%5050.3100.6
120%6059.599.2
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100% concentration standard solution were performed on the same day.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.

Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the chromatographic conditions and observing the effect on the results. The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: System suitability parameters (e.g., retention time, tailing factor, theoretical plates) should remain within acceptable limits, and the RSD of the results should be ≤ 2.0%.

System Suitability

System suitability tests are performed before each analytical run to ensure the performance of the chromatographic system.[1][2]

System Suitability Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Perform five replicate injections of the 50 µg/mL working standard solution.

  • Calculate the mean and RSD for the peak area and retention time.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
RSD of Peak Area ≤ 2.0%
RSD of Retention Time ≤ 1.0%

Final Analytical Method Protocol

Caption: Step-by-step final analytical method protocol.

Step-by-Step Protocol:

  • System Preparation: Prepare the mobile phases as described in Section 2.2. Purge the HPLC pumps and equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is observed.

  • Standard and Sample Preparation: Prepare the standard and sample solutions as outlined in Section 3.1.

  • System Suitability: Perform the system suitability test as described in Section 4. Proceed with the analysis only if the acceptance criteria are met.

  • Chromatographic Run: Create a sequence including a blank, standard solutions for the calibration curve, and the sample solutions.

  • Data Analysis: Integrate the peak corresponding to 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate.

  • Quantification: Determine the concentration of the analyte in the samples using the linear regression equation obtained from the calibration curve.

Conclusion

The HPLC-UV method described in this application note is a reliable and robust procedure for the quantitative determination of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. The method has been successfully developed and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, and precision. This method is suitable for routine quality control and research applications.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • United States Pharmacopeia. <621> Chromatography. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. (n.d.). Developing a UHPLC method for UV-based detection and quantification of primary aromatic amines in low concentrations. [Link]

  • Fiehn, O. (n.d.). Analysis of phenolic compounds in industrial wastewater with high- performance liquid chromatography and post-column reaction. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 1-Methylethyl 4-amino-2-(aminosulfonyl)benzoate. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>?. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

Sources

Application

mass spectrometry parameters for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

An Application Note and Protocol for the Mass Spectrometric Analysis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Introduction 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a molecule of inte...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Mass Spectrometric Analysis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Introduction

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a molecule of interest in pharmaceutical and drug development research, combining structural features of both phenolic compounds and benzocaine-like esters. Its analysis is crucial for pharmacokinetic studies, metabolism research, and quality control. This document provides a comprehensive guide to the mass spectrometric parameters and a detailed protocol for the robust analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined herein are grounded in established principles of mass spectrometry for small organic molecules, ensuring both scientific integrity and practical applicability for researchers.

The structural complexity of the target molecule, featuring a phenolic hydroxyl group, a secondary amine, and an ester moiety, necessitates a careful optimization of mass spectrometry conditions to achieve sensitive and specific detection. This guide will explore the rationale behind the selection of ionization modes, collision energies, and chromatographic conditions to develop a self-validating analytical method.

Chemical Properties and Predicted Mass

  • Chemical Formula: C₁₇H₁₉NO₃

  • Molecular Weight: 285.34 g/mol

  • Monoisotopic Mass: 285.1365 u

The presence of a phenolic hydroxyl group and a secondary amine suggests that the compound can be ionized in both positive and negative electrospray ionization (ESI) modes. Phenolic compounds are often detected with high sensitivity in negative ion mode[1][2]. However, positive ion mode can yield structurally significant fragments, providing complementary information[1]. Given the presence of a secondary amine, which is readily protonated, positive ion mode is expected to be highly effective for this compound.

Proposed Mass Spectrometry Parameters

The successful detection and quantification of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate using tandem mass spectrometry hinge on the meticulous optimization of Multiple Reaction Monitoring (MRM) transitions and other instrument settings. In positive electrospray ionization (ESI+) mode, the molecule is expected to be protonated to form the precursor ion [M+H]⁺. This ion is then subjected to collision-induced dissociation (CID) to generate specific product ions[3].

Table 1: Predicted Mass Spectrometry Parameters
ParameterValueRationale
Ionization Mode Electrospray Ionization (ESI)Suitable for polar, non-volatile, and thermally labile compounds[2].
Polarity PositiveThe secondary amine is a primary site for protonation, leading to a stable [M+H]⁺ ion.
Precursor Ion (Q1) m/z 286.1Corresponding to the [M+H]⁺ of the monoisotopic mass.
Product Ion 1 (Q3) m/z 120.1Proposed fragment corresponding to the aminobenzoic acid isopropyl ester moiety after cleavage of the benzyl-amine bond.
Product Ion 2 (Q3) m/z 107.1Proposed fragment corresponding to the hydroxybenzyl moiety.
Dwell Time 100 msA typical starting point for good peak shape and sensitivity.
Collision Energy (CE) To be optimized (start at 20 eV)Empirical optimization is crucial for maximizing the abundance of specific product ions.
Capillary Voltage 3.5 kVA standard starting point for ESI.
Desolvation Gas Flow 800 L/hrTo be optimized based on the instrument and mobile phase composition.
Desolvation Temperature 400 °CTo be optimized for efficient solvent evaporation.
Cone Voltage 30 VTo be optimized for efficient ion transmission.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate from a sample matrix (e.g., plasma or a reaction mixture) by LC-MS/MS.

Sample Preparation (Protein Precipitation)
  • Spiking: To 100 µL of the sample matrix (e.g., plasma) in a microcentrifuge tube, add an appropriate internal standard if available.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins[3].

  • Supernatant Transfer: Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C[3].

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)[3].

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to remove any remaining particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.
Mass Spectrometry Acquisition
  • Set up the mass spectrometer with the parameters outlined in Table 1 .

  • Perform a direct infusion of a standard solution of the analyte to optimize the collision energy for the selected MRM transitions.

  • Create an acquisition method in the instrument software using the optimized LC and MS parameters.

  • Run the prepared samples.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection s1 Sample Spiking s2 Protein Precipitation (Acetonitrile) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Supernatant Evaporation s3->s4 s5 Reconstitution s4->s5 lc Reverse-Phase C18 Column (Gradient Elution) s5->lc Injection ms1 ESI+ Source lc->ms1 Elution ms2 Q1: Precursor Ion Selection (m/z 286.1) ms1->ms2 ms3 Q2: Collision-Induced Dissociation (CID) ms2->ms3 ms4 Q3: Product Ion Scanning (m/z 120.1, 107.1) ms3->ms4 data Data Analysis ms4->data Data Acquisition G cluster_main Proposed Fragmentation of [M+H]⁺ cluster_frags parent Precursor Ion [M+H]⁺ m/z 286.1 frag1 Fragment 1 m/z 120.1 (Aminobenzoic acid isopropyl ester moiety) parent->frag1 Cleavage of benzyl-amine bond frag2 Fragment 2 m/z 107.1 (Hydroxybenzyl moiety) parent->frag2 Cleavage of benzyl-amine bond

Caption: Proposed CID fragmentation pathway for the protonated molecule.

Trustworthiness and Self-Validation

The robustness of this protocol is ensured by several key factors:

  • Chromatographic Separation: The use of a C18 reverse-phase column with a gradient elution provides good separation of the analyte from potential matrix interferences.

  • High Specificity of MS/MS: The MRM mode is highly specific, as it monitors a specific precursor-to-product ion transition, minimizing the likelihood of false positives.

  • Internal Standard: The use of a stable isotope-labeled internal standard, if available, is highly recommended to account for variations in sample preparation and instrument response, which is a gold standard in quantitative mass spectrometry.[3]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate by LC-MS/MS. The proposed parameters and methodologies are based on established principles of mass spectrometry for similar small molecules. Researchers and drug development professionals can use this guide as a starting point for developing and validating their own analytical methods for this compound and its analogs. Empirical optimization of collision energies and other instrument-specific parameters is essential to achieve the highest sensitivity and accuracy.

References

  • de Rijke, E., et al. (2003). Liquid Chromatography With Electrospray Ionisation Mass Spectrometric Detection of Phenolic Compounds From Olea Europaea. Journal of Chromatography A.
  • Fiehn, O. (n.d.). MS/MS fragmentation. Fiehn Lab.
  • Parejo, I., et al. (2004). Separation and Characterization of Phenolic Compounds in Fennel (Foeniculum vulgare) Using Liquid Chromatography−Negative Electrospray Ionization Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Linga Rao, M., & Savithramma, N. (2014). Isolation and identification of Phenolic compounds by HPLC and ESI-MS/MS from the leaves of Svensonia hyderobadensis (Walp.) Moldenke. International Journal of Drug Development and Research. Available at: [Link]

  • da Silva, G. N., et al. (2016). Structural Study of Phenolic Acids by Triple Quadrupole Mass Spectrometry with Electrospray Ionization in Negative Mode and H/D Isotopic Exchange. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Gáspár, A., et al. (2022). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. Molecules. Available at: [Link]

  • Wright, P. A. (2015). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at: [Link]

  • Kersten, S., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available at: [Link]

Sources

Method

Application Note: Analytical Profiling and Quantification of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate as a Reference Standard

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide Executive Summary In complex pharmaceutical and cosme...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Document Type: Advanced Methodological Protocol & Mechanistic Guide

Executive Summary

In complex pharmaceutical and cosmetic formulations—particularly topical anesthetics and UV-protective dermatological creams—active pharmaceutical ingredients (APIs) and excipients frequently interact under thermal or photolytic stress. 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS: 420138-80-3) [1] is a critical secondary amine degradation product. As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges of isolating and quantifying this highly lipophilic, pH-sensitive impurity from lipid-rich matrices using a self-validating LC-MS/MS workflow.

Mechanistic Origins and Regulatory Context

To control an impurity, you must first understand its causality. This specific reference standard is not a primary ingredient; it is a downstream degradant formed via a two-step cascade in multi-component formulations containing isopropyl 4-aminobenzoate (Isopropyl PABA) and salicylate derivatives.

  • Condensation: Salicylate derivatives or fragrance components degrade to release salicylaldehyde. This aldehyde undergoes a base-catalyzed or heat-induced Schiff base condensation with the primary amine of Isopropyl PABA, yielding the imine intermediate (CAS: 420138-79-0).

  • Reduction: In the presence of formulation antioxidants (e.g., ascorbic acid, BHT) or under specific photolytic conditions, the imine is reduced to the stable secondary amine (CAS: 420138-80-3).

Because secondary amines carry distinct toxicological risks (including potential nitrosamine formation), regulatory bodies require strict monitoring. According to ICH Q3B(R2) guidelines, degradation products in new drug products must be identified and qualified if they exceed specific reporting thresholds based on the maximum daily dose[2].

FormationPathway PABA Isopropyl 4-aminobenzoate Imine Schiff Base Imine (CAS: 420138-79-0) PABA->Imine Condensation (-H2O) Sal Salicylaldehyde Sal->Imine Amine Target Reference Standard (CAS: 420138-80-3) Imine->Amine Reduction (Antioxidants)

Chemical formation pathway of the secondary amine impurity from formulation precursors.

Analytical Strategy: Overcoming Matrix Interference

The physicochemical profile of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate presents a unique chromatographic challenge. It possesses:

  • A highly lipophilic backbone (isopropyl ester + benzyl ring), causing excessive retention on standard C18 columns if the organic modifier is too weak.

  • A basic secondary amine ( pKa​≈8.5 ) and an acidic phenol ( pKa​≈9.5 ).

The Causality of the Method: To achieve sharp peak shapes and maximum sensitivity in Electrospray Ionization Positive mode (ESI+), the mobile phase must be kept acidic (pH ~2.7 using 0.1% Formic Acid). This ensures the secondary amine is fully protonated (enhancing the [M+H]+ signal at m/z 286.1) while keeping the phenolic hydroxyl unionized, preventing peak tailing and unpredictable retention shifts.

Furthermore, direct protein precipitation or simple solvent dilution of topical creams leads to catastrophic ion suppression in the MS source due to co-eluting lipids. Therefore, a dual-step Liquid-Liquid Extraction (LLE) followed by Solid Phase Extraction (SPE) is mandated.

Self-Validating Experimental Protocols

The following protocol is designed as a self-validating system. By incorporating a stable isotope-labeled internal standard (SIL-IS) prior to extraction, any analyte loss during sample prep or signal suppression during ionization is automatically mathematically corrected.

Matrix Extraction Workflow (LLE + SPE)
  • Sample Dispersion: Weigh 1.0 g of the topical formulation into a 50 mL centrifuge tube. Add 100 µL of the Internal Standard solution (10 µg/mL d5​ -labeled analog).

  • LLE Defatting: Add 10 mL of Hexane and 10 mL of Acetonitrile (ACN). Vortex vigorously for 5 minutes. Rationale: The non-polar lipid excipients partition into the hexane layer, while the target secondary amine partitions into the ACN layer.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes. Carefully collect the lower ACN layer.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL Methanol, followed by 3 mL Water.

    • Dilute the collected ACN extract with 10 mL Water to decrease organic strength, then load onto the cartridge.

    • Wash with 5 mL of 10% Methanol in Water to remove polar interferents.

    • Elute the target analyte with 3 mL of 100% Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase A.

AnalyticalWorkflow Matrix Lipid Matrix Sample LLE LLE Defatting (Hexane/ACN) Matrix->LLE SPE C18 SPE Cleanup LLE->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Data Processing & Quantitation LCMS->Quant

Step-by-step sample extraction and LC-MS/MS analytical workflow.

LC-MS/MS Instrumental Parameters
  • Column: Phenomenex Kinetex C18 ( 100×2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Quantitative Data & Method Validation

All validation parameters below are established in strict accordance with ICH Q2(R1) guidelines [3], ensuring the method is accurate, precise, and robust for routine quality control.

Table 1: LC Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)Rationale
0.090100.40Initial focusing of analyte on column head
1.090100.40Wash highly polar matrix components
5.010900.40Elute lipophilic target analyte
7.010900.40Column wash (remove residual lipids)
7.190100.40Return to initial conditions
10.090100.40Column re-equilibration
Table 2: MS/MS MRM Transitions (ESI+)

The precursor ion [M+H]+ is observed at m/z 286.1. The primary fragmentation pathway involves the cleavage of the amine-benzyl bond, yielding a highly stable hydroxybenzyl cation ( m/z 107.0).

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Purpose
Target Impurity 286.1107.025Quantifier (Hydroxybenzyl cation)
Target Impurity 286.1179.115Qualifier (Loss of hydroxybenzyl)
Internal Standard 291.1107.025IS Quantifier ( d5​ -labeled analog)
Table 3: ICH Q2(R1) Method Validation Summary
Validation ParameterExperimental ResultICH Q2(R1) Acceptance Criteria
Linearity ( R2 ) 0.9995 (Range: 10–1000 ng/mL) ≥0.995
Limit of Detection (LOD) 2.5 ng/mL S/N≥3
Limit of Quantitation (LOQ) 10.0 ng/mL S/N≥10 , RSD ≤10%
Accuracy (Recovery) 98.5% – 101.2%90.0% – 110.0%
Precision (Intra-day RSD) 3.2% ( n=6 at 100 ng/mL) ≤5.0%

Conclusion

The utilization of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate as an analytical reference standard is paramount for ensuring the safety and stability of PABA-ester and salicylate-containing formulations. By employing the targeted LLE-SPE extraction coupled with the acidic gradient LC-MS/MS method outlined above, laboratories can confidently quantify this impurity down to trace levels, ensuring full compliance with international regulatory thresholds.

References

[1] Title: 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS 420138-80-3) Source: ChemSrc Chemical Database URL: [Link]

[2] Title: ICH Q3B(R2) Impurities in New Drug Products – Scientific Guideline Source: European Medicines Agency (EMA) URL: [Link] Title: Evaluating Impurities in New Drugs to Prevent Delays in Development (Citing ICH Q2(R1) and Q3B(R2) Frameworks) Source: Premier Research URL: [Link]

Application

Application Notes &amp; Protocols for NMR-Based Structural Elucidation of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Introduction 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a compound of interest in drug discovery and materials science, featuring a complex molecular architecture that includes two distinct aromatic ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is a compound of interest in drug discovery and materials science, featuring a complex molecular architecture that includes two distinct aromatic rings, an ester, a secondary amine, and a hydroxyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for verifying the chemical structure, assessing purity, and understanding the conformational dynamics of such molecules. This guide provides a comprehensive, field-tested protocol for acquiring and interpreting high-quality 1D NMR spectra (¹H and ¹³C) of this target compound. The methodologies herein are designed to be self-validating, with explanations grounded in established spectroscopic principles to empower researchers to not only follow the steps but also to understand and adapt them as needed.

Part 1: Foundational Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the initial sample preparation. A homogenous, particulate-free sample in a suitable deuterated solvent is critical for achieving high-resolution spectra.

1.1. Causality of Solvent Selection

The choice of a deuterated solvent is the most critical first step. It serves two primary purposes: providing a deuterium signal for the instrument's magnetic field lock system and ensuring the solvent's own proton signals do not overwhelm those of the analyte.[1][2]

For 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate, the presence of both polar (hydroxyl, amine) and non-polar (aromatic rings, isopropyl group) moieties suggests solubility in a range of solvents.

  • Chloroform-d (CDCl₃): This is the recommended starting solvent. It is an excellent solvent for a wide range of organic molecules and has minimal, easily identifiable residual peaks.[3] However, the acidic protons of the hydroxyl (-OH) and amine (-NH) groups may undergo rapid exchange, potentially leading to broad signals or their disappearance.

  • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent alternative, particularly for observing labile protons. DMSO-d₆ is a strong hydrogen bond acceptor, which slows down the exchange rate of -OH and -NH protons, resulting in sharper, more easily identifiable peaks.[1] Its high boiling point also makes it suitable for variable temperature studies.

1.2. Protocol for Sample Preparation

This protocol is designed for a standard 5 mm NMR tube.

  • Weighing the Analyte: Accurately weigh 5-10 mg of the compound for a ¹H NMR spectrum. For a subsequent ¹³C NMR spectrum on a typical 400-600 MHz spectrometer, a more concentrated sample of 25-50 mg is advisable to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Initial Dissolution: Transfer the weighed solid into a clean, dry vial (e.g., a small glass vial). This is preferable to dissolving directly in the NMR tube, as it allows for better mixing and visual confirmation of complete dissolution.[1]

  • Solvent Addition: Using a glass Pasteur pipette, add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.[4] This volume ensures an optimal sample height of 4-5 cm in the NMR tube, which is crucial for proper magnetic field shimming.[4]

  • Ensuring Homogeneity: Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there is no suspended particulate matter.

  • Filtration and Transfer: To prevent line broadening from microscopic solids, filter the solution directly into the NMR tube. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and then transfer the solution through this filter.[5][6]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample's identity.

Part 2: NMR Data Acquisition Parameters

The parameters chosen for data acquisition directly influence spectral resolution, sensitivity, and accuracy. The following are optimized starting points for a 400 MHz spectrometer.

2.1. ¹H NMR Spectroscopy Protocol

The primary goal of ¹H NMR is to determine the number of unique proton environments, their chemical shifts, their integration (relative ratios), and the scalar coupling (J-coupling) between them.

Rationale for Parameter Choices:

  • Pulse Program (zg30): This standard Bruker pulse program uses a 30° excitation pulse.[7] For acquisitions requiring multiple scans, a smaller flip angle like 30° is superior to a 90° pulse because it allows for shorter relaxation delays (D1) while minimizing signal saturation, thus improving the overall signal-to-noise ratio per unit time.[7]

  • Acquisition Time (AQ): An AQ of ~3 seconds is generally sufficient for small molecules. This duration allows the Free Induction Decay (FID) signal to decay into the noise, ensuring good digital resolution without unnecessarily collecting noise.[7][8]

  • Relaxation Delay (D1): A delay of 1.5-2.0 seconds is a good compromise for routine spectra. This allows for partial, but sufficient, relaxation of most protons between pulses, providing semi-quantitative integrals.[7] For strictly quantitative results, D1 should be at least 5 times the longest T₁ relaxation time of any proton in the molecule.

  • Number of Scans (NS): For a 5-10 mg sample, 8 to 16 scans are typically adequate to achieve an excellent signal-to-noise ratio.

ParameterRecommended ValueRationale
Spectrometer Freq.400 MHz (or higher)Higher field provides better signal dispersion and resolution.
Pulse Programzg30Optimal for multi-scan experiments to maximize signal per unit time.[7]
Acquisition Time (AQ)3.0 sProvides good resolution without acquiring excessive noise.[7]
Relaxation Delay (D1)2.0 sBalances measurement time with need for spin relaxation.
Number of Scans (NS)8-16Sufficient for good signal-to-noise on a 5-10 mg sample.
Spectral Width (SW)~12-16 ppmEncompasses the typical chemical shift range for organic molecules.
Receiver Gain (RG)Auto-calibrated (rga)Optimizes signal detection without causing ADC overflow.

2.2. ¹³C{¹H} NMR Spectroscopy Protocol

The ¹³C NMR spectrum reveals the number of unique carbon environments. The {¹H} notation indicates that broadband proton decoupling is applied during acquisition to collapse C-H coupling, resulting in a single sharp peak for each carbon.[9]

Rationale for Parameter Choices:

  • Pulse Program (zgpg30): This program includes proton decoupling during both the acquisition and relaxation delay periods, which provides a Nuclear Overhauser Enhancement (NOE).[10][11] NOE transfers polarization from the abundant protons to the rare ¹³C nuclei, significantly boosting the signal intensity of protonated carbons.[11]

  • Acquisition Time (AQ) & Relaxation Delay (D1): Carbon nuclei, especially non-protonated (quaternary) carbons, have much longer T₁ relaxation times than protons.[3] A combined AQ+D1 of ~3.0 seconds (e.g., AQ=1.0s, D1=2.0s) is a modern, optimized approach that provides a significant S/N increase for all carbon signals in a shorter time compared to older methods.[10]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a much larger number of scans is required compared to ¹H NMR. For a 25-50 mg sample, 1024 scans is a reasonable starting point.

ParameterRecommended ValueRationale
Spectrometer Freq.100 MHz (for a 400 MHz ¹H)Standard corresponding frequency.
Pulse Programzgpg30 or zgdc30Standard 30° pulse with proton decoupling for NOE enhancement.[10]
Acquisition Time (AQ)1.0 sOptimized for good resolution and fast repetition.[10]
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation and NOE buildup.[10]
Number of Scans (NS)1024 (or more)Required to overcome the low natural abundance of ¹³C.[12]
Spectral Width (SW)~240 ppmCovers the full range of organic carbon chemical shifts.[12]

Part 3: Data Processing & Structural Interpretation Workflow

Raw NMR data (the FID) must be mathematically processed to generate the frequency-domain spectrum used for analysis.[13]

3.1. Processing Protocol

Modern NMR software like Mnova, TopSpin, or NMRFx can automate much of this process.[14][15][16]

  • Fourier Transformation (FT): The FID (time-domain signal) is converted into the spectrum (frequency-domain signal).

  • Apodization (Line Broadening): An exponential multiplication function is often applied to the FID before FT. For ¹³C spectra, a line broadening (LB) of 1.0 Hz can improve the signal-to-noise ratio of broad quaternary carbon signals.[10] For ¹H spectra, a smaller LB of 0.3 Hz is common.[7]

  • Phase Correction: The spectrum is manually or automatically adjusted to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the spectrum's baseline.

  • Referencing: The chemical shift (δ) axis is calibrated. For samples in CDCl₃ or DMSO-d₆, the residual solvent peak can be used as a secondary reference. If tetramethylsilane (TMS) was added, its signal is set to 0.00 ppm.[1]

  • Integration (¹H NMR only): The area under each peak is calculated. These relative areas correspond to the ratio of protons giving rise to the signals.

3.2. Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh 1. Weigh & Dissolve (5-10 mg for ¹H, 25-50 mg for ¹³C) filter_transfer 2. Filter & Transfer to Tube (0.6-0.7 mL solvent) weigh->filter_transfer shim 3. Insert, Lock & Shim filter_transfer->shim h1_acq 4a. Acquire ¹H Spectrum (zg30, NS=16) shim->h1_acq c13_acq 4b. Acquire ¹³C Spectrum (zgpg30, NS=1024) shim->c13_acq fid_proc 5. FID Processing (FT, Phasing, Baseline Correction) h1_acq->fid_proc c13_acq->fid_proc ref_cal 6. Referencing & Calibration fid_proc->ref_cal analysis 7. Peak Picking, Integration, Coupling Analysis ref_cal->analysis structure 8. Structural Elucidation analysis->structure

Caption: NMR spectroscopy workflow from sample preparation to structural elucidation.

Part 4: Expected Spectral Characteristics

Analyzing the structure of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate allows for the prediction of its NMR signature. This serves as a crucial cross-validation step for the experimental data.

4.1. Predicted ¹H NMR Spectrum

Aryl protons typically resonate in the δ 6.5-8.0 ppm region.[17] Protons on carbons adjacent to electron-withdrawing groups (like the ester) will be shifted downfield, while those adjacent to electron-donating groups (like -OH and -NH) will be shifted upfield.[18]

Proton LabelEnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)
H-aIsopropyl -CH₃~1.3Doublet (d)6HJ ≈ 7
H-bIsopropyl -CH~5.2Septet1HJ ≈ 7
H-cMethylene -CH₂-~4.4Doublet (d)2HJ ≈ 6 (coupling to NH)
H-d-NH-~5.0-6.0 (broad)Triplet (t) or broad1HJ ≈ 6 (coupling to CH₂)
H-e, H-fp-substituted ring~6.6 and ~7.8Doublets (d)2H eachJ(ortho) ≈ 8-9
H-g,h,i,jo-substituted ring~6.7-7.2Complex multiplets1H eachJ(ortho) ≈ 7-9, J(meta) ≈ 2-3
H-kPhenolic -OH~9.0-10.0 (broad)Singlet (s)1HNone

Note: The chemical shifts and multiplicities of the -NH and -OH protons are highly dependent on solvent, concentration, and temperature. In CDCl₃, they may be very broad or exchange with trace water.

4.2. Predicted ¹³C NMR Spectrum

Aromatic carbons resonate between δ 110-160 ppm, while the ester carbonyl carbon is significantly downfield (>165 ppm).[19][20]

Carbon EnvironmentExpected Shift (δ, ppm)
Isopropyl -CH₃~22
Isopropyl -CH~70
Methylene -CH₂-~45
Aromatic C-H110-135
Aromatic C-N / C-O145-160
Aromatic C-C=O~120-130
Ester C=O~166

References

  • Hoyt, S. et al. (2019). Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry.
  • Organomation.
  • NMR Facility, Chemistry Department. (2020). Optimized Default 13C Parameters.
  • Chemical Instrumentation Facility. NMR Sample Preparation.
  • MIT OpenCourseWare. 8.
  • Mestrelab Research.
  • Johnson, B. A., & Blevins, R. A. (2023). NMR data processing, visualization, analysis and structure calculation with NMRFx.
  • Hore, P. J. (2015).
  • University of Arizona.
  • University of Alberta.
  • NMR Facility, Chemistry Department. (2020). Optimized Default 1H Parameters.
  • University of Ottawa. The Acquisition Parameters.
  • Chemistry LibreTexts. (2022). 2.
  • University of Delaware.
  • Parella, T. 13C ACQUISITION PERIOD. IMSERC.
  • EPFL. 13C NMR.
  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Chemistry LibreTexts. (2024). 15.
  • ResearchGate.
  • Chemistry LibreTexts. (2023). 15.
  • University of Puget Sound.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting degradation of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate in aqueous media

Welcome to the technical support center for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this molecule in aqueous media. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions to common experimental challenges but also the scientific rationale behind our recommendations. Our goal is to empower you with the knowledge to conduct robust and reliable experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate is showing a rapid loss of the parent compound in an aqueous buffer. What are the most likely causes?

A1: The chemical structure of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate contains three primary moieties susceptible to degradation in aqueous environments: an isopropyl ester, a secondary aromatic amine, and a phenolic hydroxyl group. The most probable causes for its degradation are:

  • Hydrolysis: The isopropyl ester group is prone to hydrolysis, which is significantly influenced by the pH of your aqueous medium. This reaction will cleave the ester bond, yielding 4-(((2-Hydroxyphenyl)methyl)amino)benzoic acid and isopropanol.

  • Oxidation: The secondary aromatic amine and the phenolic hydroxyl group are susceptible to oxidation. This can be accelerated by dissolved oxygen, trace metal ions, or exposure to light.

  • Photodegradation: Aromatic amines and phenols are known to be light-sensitive. Exposure to ambient or UV light can induce degradation, leading to a complex mixture of byproducts.[1][2][3][4][5]

To identify the specific cause, it is crucial to systematically investigate these factors. We recommend initiating a forced degradation study to understand the molecule's intrinsic stability.

Q2: What is a forced degradation study and why is it necessary for my experiments?

A2: A forced degradation study, also known as stress testing, is a series of experiments where the drug substance is intentionally exposed to conditions more severe than accelerated stability testing.[6] The purpose is to:

  • Identify potential degradation products: This helps in understanding the degradation pathways.

  • Establish the intrinsic stability of the molecule: It reveals how the molecule behaves under various stress conditions.

  • Develop and validate a stability-indicating analytical method: This is crucial to ensure that the analytical method can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.

According to the International Council for Harmonisation (ICH) guidelines, stress testing should include the effects of temperature, humidity, oxidation, photolysis, and hydrolysis across a wide pH range.[7][8][9][10][11]

Q3: I am observing a new peak in my HPLC chromatogram after storing my compound in a solution. How can I identify this unknown peak?

A3: The appearance of a new peak is a strong indication of degradation. To identify this peak, you should:

  • Correlate the peak's appearance with experimental conditions: Did the peak appear after adjusting the pH, exposing the solution to light, or after a prolonged period at a higher temperature? This can provide clues about the degradation pathway.

  • Perform a forced degradation study: By systematically exposing your compound to acidic, basic, oxidative, thermal, and photolytic stress, you can generate the potential degradation products. Comparing the retention time of the unknown peak with the peaks generated in the forced degradation study can help in its identification.

  • Utilize mass spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. By determining the mass-to-charge ratio (m/z) of the unknown peak, you can deduce its molecular weight and fragmentation pattern, which can be used to elucidate its structure.

  • Consider the likely degradation products: Based on the structure of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate, the most probable degradation products are the hydrolyzed carboxylic acid (4-(((2-Hydroxyphenyl)methyl)amino)benzoic acid) and various oxidation products.

Troubleshooting Guide: Degradation in Aqueous Media

This guide provides a structured approach to identifying and mitigating the degradation of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate in your experiments.

Issue 1: Rapid loss of parent compound in neutral or basic aqueous buffer (pH > 7).
  • Probable Cause: Base-catalyzed hydrolysis of the isopropyl ester. Ester hydrolysis is often accelerated under basic conditions.[12][13]

  • Troubleshooting Steps:

    • pH Profiling: Analyze the stability of your compound in buffers of varying pH (e.g., pH 5, 7, and 9) at a constant temperature. Monitor the disappearance of the parent compound and the appearance of the hydrolyzed product over time using a stability-indicating HPLC method.

    • Lower the pH: If experimentally feasible, conduct your work in a slightly acidic buffer (e.g., pH 5-6) to reduce the rate of hydrolysis.

    • Temperature Control: Perform your experiments at a lower temperature to slow down the hydrolysis rate.

  • Expected Degradation Product: 4-(((2-Hydroxyphenyl)methyl)amino)benzoic acid.

Issue 2: Degradation observed in acidic aqueous buffer (pH < 7).
  • Probable Cause: Acid-catalyzed hydrolysis of the isopropyl ester. While generally slower than base-catalyzed hydrolysis for this type of ester, it can still be significant, especially at lower pH values and elevated temperatures.[14][15]

  • Troubleshooting Steps:

    • pH Optimization: Determine the pH at which the compound exhibits maximum stability by conducting a pH-rate profile study.

    • Use of Co-solvents: If your experimental design allows, the addition of a non-aqueous co-solvent (e.g., ethanol, acetonitrile) can sometimes reduce the rate of hydrolysis by lowering the water activity.

  • Expected Degradation Product: 4-(((2-Hydroxyphenyl)methyl)amino)benzoic acid.

Issue 3: Degradation occurs even at a stable pH and controlled temperature.
  • Probable Cause: Oxidation or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Conduct all experiments in amber glassware or under light-protected conditions to rule out photodegradation.[1][2][3][4][5]

    • Deoxygenate Buffers: Purge your aqueous buffers with an inert gas (e.g., nitrogen or argon) before use to remove dissolved oxygen.

    • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite).

    • Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be beneficial.

  • Expected Degradation Products: Oxidative degradation can lead to a variety of products, including N-debenzylated compounds, hydroxylated aromatic rings, and potentially colored polymeric materials.[16][17][18][19]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to be a starting point and should be adapted based on the observed stability of your compound. The goal is to achieve 5-20% degradation.[6]

Table 1: Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureTime (hours)
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24
Base Hydrolysis 0.1 M NaOHRoom Temp1, 2, 4, 8
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24
Thermal Dry Heat80°C24, 48, 72
Photolytic ICH Q1B Option 2Room TempAs per ICH guidelines

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Sample Preparation:

    • Hydrolysis: Add an aliquot of the stock solution to a volumetric flask and dilute with the acidic or basic solution to a final concentration of approximately 100 µg/mL.

    • Oxidation: Add an aliquot of the stock solution to a volumetric flask and dilute with the oxidizing agent to the final concentration.

    • Thermal: Place a solid sample of the compound in a vial in a calibrated oven.

    • Photolytic: Expose a solution of the compound (in a photostable container) and a solid sample to light conditions as specified in ICH Q1B.[1][2][3][4][5] A dark control should be run in parallel.

  • Sampling: At each time point, withdraw a sample. For the hydrolysis and oxidation samples, neutralize the solution before analysis (e.g., add an equimolar amount of base to the acid-stressed sample and vice versa). For the thermal stress sample, dissolve it in a suitable solvent.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products.

Table 2: HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 285 nm
Injection Volume 10 µL

System Suitability:

  • Tailing Factor: ≤ 2.0 for the parent peak.

  • Theoretical Plates: ≥ 2000 for the parent peak.

  • Resolution: ≥ 2.0 between the parent peak and the closest eluting degradation product peak.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Degradation Pathways

G parent 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate hydrolysis_product 4-(((2-Hydroxyphenyl)methyl)amino)benzoic Acid + Isopropanol parent->hydrolysis_product Hydrolysis (Acid/Base) oxidation_products Oxidized Products (e.g., N-oxides, hydroxylated species, quinones) parent->oxidation_products Oxidation (O₂, H₂O₂, Metal Ions) photodegradation_products Photodegradation Products (Complex Mixture) parent->photodegradation_products Photodegradation (Light) G start Degradation Observed check_ph Is pH controlled? start->check_ph check_light Is solution protected from light? check_ph->check_light Yes hydrolysis Likely Hydrolysis check_ph->hydrolysis No check_oxygen Is solution deoxygenated? check_light->check_oxygen Yes photodegradation Likely Photodegradation check_light->photodegradation No oxidation Likely Oxidation check_oxygen->oxidation No end Consult further check_oxygen->end Yes adjust_ph Adjust pH / Lower Temperature hydrolysis->adjust_ph protect_light Use amber vials / work in dark photodegradation->protect_light deoxygenate Purge with N₂ / Add antioxidant oxidation->deoxygenate

Caption: A logical approach to troubleshooting degradation.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • ICH, Quality Guidelines. [Link]

  • European Medicines Agency, ICH Q1A (R2) Stability testing of new drug substances and drug products (2003). [Link]

  • U.S. Food and Drug Administration, Q1A(R2) Stability Testing of New Drug Substances and Products (2003). [Link]

  • Q1A (R2) A deep dive in Stability Studies. (2025). [Link]

  • Journal of the Chemical Society B: Physical Organic, Acid-catalysed hydrolysis of alkyl benzoates. [Link]

  • Narang, P. K., Bird, G., & Crouthamel, W. G. (1980). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Journal of Pharmaceutical Sciences, 69(12), 1384-1387. [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]

  • Q-Lab, Understanding ICH Photostability Testing. [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1985). Microsomal N- And C-oxidation of 4-substituted N-benzylanilines. Xenobiotica, 15(12), 1021-1031. [Link]

  • ATLAS, ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021). [Link]

  • U.S. Food and Drug Administration, Q1B Photostability Testing of New Drug Substances and Products (1996). [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165-177. [Link]

  • ResearchGate, Determination of Benzocaine Using HPLC and FIA with Amperometric Detection on a Carbon Paste Electrode. (2025). [Link]

  • Certified Laboratories, Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). [Link]

  • Sarrate, M., et al. (2005). A new validated method for the simultaneous determination of benzocaine, propylparaben and benzyl alcohol in a bioadhesive gel by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 39(3-4), 614-619. [Link]

  • Alsante, K. M., et al. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. [Link]

  • ResolveMass Laboratories Inc., Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). [Link]

  • Journal of Pharmaceutical and Biomedical Analysis, Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). [Link]

  • Hu, K. S., et al. (2011). Thermodynamics and kinetics of the hydrolysis of atmospherically relevant organonitrates and organosulfates. Atmospheric Chemistry and Physics, 11(9), 6545-6557. [Link]

  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 921-928. [Link]

  • Latin American Journal of Pharmacy, Validation of an HPLC Method for quantitative Determination of Benzocaine in PHBV-Microparticles and PLA-Nanoparticles. [Link]

  • Pharmaceutical Technology, Forced Degradation Studies for Biopharmaceuticals. (2026). [Link]

  • ChemRxiv, Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (2022). [Link]

  • Asian Journal of Research in Chemistry, Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). [Link]

  • Semantic Scholar, Kinetic study of hydrolysis of benzoates. Part XXIII—Influence of the substituent and temperature on the kinetics of the alkaline hydrolysis of alkyl benzoates in aqueous 2.25 M Bu4NBr and 80% DMSO. (2002). [Link]

  • ResearchGate, Oxidation of various benzyl halides, benzyl alcohols and aniline deriva. [Link]

  • Pearson, Draw the products you would obtain from acid-catalyzed hydrolysis - McMurry 8th Edition Ch 17 Problem 23a. [Link]

  • ACS Publications, Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. (2014). [Link]

  • Arabian Journal of Chemistry, Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (2022). [Link]

Sources

Optimization

Bioanalytical Technical Support Center: Optimizing Extraction of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the extraction yield of 1-Methylethyl 4-((...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the extraction yield of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate from complex biological matrices (e.g., plasma, serum, and tissue homogenates).

To achieve high recovery and analytical reproducibility, we must first deconstruct the molecule's physicochemical identity. Structurally, this compound is an isopropyl ester of a 4-aminobenzoic acid derivative, where the secondary amine is substituted with a 2-hydroxybenzyl (salicyl) group. This specific combination of functional groups creates a highly lipophilic, amphoteric molecule with a critical vulnerability to enzymatic degradation.

Physicochemical Profiling & Extraction Implications

Understanding the causality behind extraction failures begins with the molecule's functional groups. Table 1 summarizes the quantitative physicochemical parameters that dictate our extraction strategy.

Functional GroupProperty / Estimated pKaBioanalytical Extraction Implication
Isopropyl Ester Neutral (Labile)High Risk: Highly susceptible to rapid ex vivo hydrolysis by plasma carboxylesterases[1]. Requires immediate chemical stabilization upon sample collection.
Secondary Amine pKa ~2.5 – 3.0 (Weak Base)Critical Insight: The electron-withdrawing para-ester delocalizes the nitrogen's lone pair, drastically lowering its basicity. It remains neutral at standard SPE loading pH (3.0–4.0), causing Mixed-Mode Cation Exchange (MCX) to fail.
Phenol pKa ~9.5 (Weak Acid)Remains neutral at physiological and acidic pH. Ionizes only under strongly basic conditions (pH > 10.5), which would simultaneously destroy the ester bond.
Overall Molecule LogP ~4.0 – 4.5Highly lipophilic. Exhibits strong protein binding in plasma. Requires aggressive disruption (e.g., solvent crash or dilution) prior to extraction.

Troubleshooting Guide & FAQs

Q1: I am seeing massive signal loss and degradation of the analyte in plasma before the extraction even begins. What is happening?

A1: You are observing ex vivo enzymatic degradation. Biological matrices, particularly plasma and liver homogenates, contain high levels of carboxylesterases (CES) that rapidly hydrolyze the isopropyl ester into its corresponding inactive carboxylic acid metabolite[1].

  • The Solution: Implement pre-analytical stabilization. Immediately upon blood collection, you must add a broad-spectrum esterase inhibitor such as PMSF (Phenylmethanesulfonyl fluoride) , Dichlorvos, or Sodium Fluoride (NaF)[1][2]. Additionally, buffering the plasma to a slightly acidic pH (pH 4.5) and processing samples on wet ice will suppress residual enzymatic activity[2].

Q2: I tried a standard Mixed-Mode Cation Exchange (MCX) SPE protocol to capture the secondary amine, but my recovery is near zero. Why?

A2: This is a classic case of misjudging the pKa due to neighboring group effects. While typical secondary aliphatic amines have a pKa around 10, your target molecule is an aniline derivative. The electron-withdrawing ester group in the para position pulls electron density away from the nitrogen, dropping its pKa to approximately 2.5–3.0.

  • The Solution: At a standard MCX loading pH of 3.0–4.0, your analyte is predominantly neutral and will wash right through the cation-exchange sorbent. Attempting to force the pH below 1.0 to protonate the amine will trigger acid-catalyzed hydrolysis of the ester. You must abandon ion-exchange mechanisms and switch to Polymeric Reversed-Phase SPE (HLB) or Liquid-Liquid Extraction (LLE) .

Q3: During SPE method development, I eluted the compound using 5% Ammonium Hydroxide in Methanol. My target peak disappeared, and a new peak appeared with a mass shift of -28 Da. What went wrong?

A3: You have inadvertently synthesized a new molecule in your extraction tube via transesterification [3]. By exposing an isopropyl ester to methanol under basic conditions, the methoxide ion acts as a nucleophile, replacing the isopropyl group (mass 43) with a methyl group (mass 15), resulting in a net loss of 28 Da.

  • The Solution: Never use alcohols (methanol, ethanol) combined with strong acids or bases when extracting ester-containing drugs. Elute using 100% Acetonitrile or use an LLE approach with a non-nucleophilic solvent like MTBE.

Visualizing the Workflows

degradation_pathway Parent Target Analyte (Isopropyl Ester) Esterase Plasma Carboxylesterases (Active Enzyme) Parent->Esterase Ex Vivo Blood Collection Inhibitor PMSF / Dichlorvos (Inhibitor Added) Parent->Inhibitor Pre-analytical Stabilization Hydrolysis Hydrolyzed Metabolite (Carboxylic Acid) Esterase->Hydrolysis Rapid Degradation Stabilized Stabilized Analyte (Intact Ester) Inhibitor->Stabilized Enzyme Blocked MeOH Methanol + Base (SPE Elution Error) Stabilized->MeOH Incorrect SPE Elution Transester Transesterification (Methyl Ester Artifact) MeOH->Transester Base Catalysis

Fig 1: Ex vivo degradation pathways and stabilization strategies for ester-containing analytes.

extraction_workflow Start Stabilized Plasma Sample (pH 4.5, PMSF added) Decision Select Extraction Method Start->Decision LLE Liquid-Liquid Extraction (LLE) Decision->LLE High Throughput SPE Solid-Phase Extraction (Reversed-Phase HLB) Decision->SPE High Cleanliness LLE_Step1 Add MTBE (1:4 v/v) Vortex & Centrifuge LLE->LLE_Step1 SPE_Step1 Load Sample (Diluted 1:1 with 2% FA) SPE->SPE_Step1 LLE_Step2 Collect Organic Layer Evaporate under N2 (30°C) LLE_Step1->LLE_Step2 Recon Reconstitute in Mobile Phase Ready for LC-MS/MS LLE_Step2->Recon SPE_Step2 Wash: 5% Acetonitrile Elute: 100% Acetonitrile SPE_Step1->SPE_Step2 SPE_Step2->Recon Avoid Methanol!

Fig 2: Decision tree and optimized workflow for LLE and Reversed-Phase SPE of the target analyte.

Step-by-Step Optimized Extraction Protocols

Because the analyte is highly lipophilic and neutral at physiological pH, Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is the gold standard. MTBE provides excellent recovery for hydrophobic neutral metabolites while leaving polar matrix interferences in the aqueous layer[4].

Protocol A: Stabilized Liquid-Liquid Extraction (LLE) with MTBE (Preferred)

Causality: MTBE is less dense than water, making the organic layer easy to decant. It avoids the use of alcohols, completely eliminating the risk of transesterification[3].

  • Pre-analytical Stabilization: Spike whole blood immediately upon collection with PMSF (final concentration 1 mM) and Sodium Fluoride (NaF, 2 mg/mL)[1][2]. Centrifuge at 4°C to harvest plasma.

  • Aliquot & Buffer: Transfer 100 µL of stabilized plasma to a 2 mL extraction tube. Add 100 µL of 100 mM Ammonium Acetate buffer (pH 4.5) to maintain ester stability and ensure the molecule remains entirely un-ionized.

  • Extraction: Add 800 µL of cold MTBE (1:4 sample-to-solvent ratio).

  • Partitioning: Vortex vigorously for 10 minutes to disrupt protein binding. Centrifuge at 11,000 × g for 5 minutes at 4°C to achieve phase separation.

  • Collection: Transfer 700 µL of the upper organic (MTBE) layer to a clean plate.

  • Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 30°C . Warning: Do not exceed 30°C to prevent thermal degradation of the ester.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Protocol B: Polymeric Reversed-Phase SPE (Oasis HLB or equivalent)

Causality: If matrix effects (ion suppression) persist in LLE, a polymeric reversed-phase SPE provides superior phospholipid removal without relying on the analyte's problematic ionization state.

  • Condition & Equilibrate: Pass 1 mL of Acetonitrile through the SPE cartridge, followed by 1 mL of 0.1% Formic Acid in Water.

  • Sample Loading: Dilute 100 µL of stabilized plasma with 100 µL of 2% Formic Acid in Water. Load the 200 µL mixture onto the cartridge at a flow rate of 1 mL/min.

  • Wash Step: Wash with 1 mL of 5% Acetonitrile in Water to remove polar endogenous salts and peptides.

  • Elution: Elute the target analyte with 2 × 500 µL of 100% Acetonitrile . (Strictly avoid Methanol to prevent transesterification).

  • Evaporation & Reconstitution: Evaporate under Nitrogen at 30°C and reconstitute as described in Protocol A.

References
  • Source: National Institutes of Health (NIH)
  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis Source: Analytical Chemistry - ACS Publications URL
  • Comparing Solid Phase vs. Solid Liquid vs.

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. As Senior Application Scientists, we have compiled this resource to address common challenges and improve your synthetic yield based on established chemical principles and field-proven insights.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Incomplete Imine Formation: The initial condensation between isopropyl 4-aminobenzoate and salicylaldehyde to form the Schiff base (imine) may be inefficient. This is often the rate-determining step.[1] 2. Inactive Reducing Agent: The reducing agent (e.g., sodium borohydride) may have degraded due to improper storage or handling, leading to reduced activity. 3. Unfavorable Reaction pH: The pH of the reaction medium can significantly impact both imine formation and the stability of the reducing agent.1. Promote Imine Formation: - Add a catalytic amount of a weak acid, such as acetic acid, to protonate the aldehyde's carbonyl group, making it more electrophilic.[2] - Remove water formed during the condensation reaction. This can be achieved by using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[3] 2. Verify and Refresh Reducing Agent: - Use a fresh batch of the reducing agent. - Consider alternative, milder, and more selective reducing agents like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive amination.[4] 3. Optimize pH: - Maintain a slightly acidic pH (around 5-6) to facilitate imine formation without significantly decomposing the borohydride reducing agent.
Presence of Unreacted Starting Materials 1. Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. 2. Stoichiometric Imbalance: An incorrect molar ratio of reactants can leave one of the starting materials in excess.1. Adjust Reaction Conditions: - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction stalls, consider increasing the temperature or extending the reaction time. 2. Ensure Correct Stoichiometry: - Carefully measure and use a slight excess (1.1-1.2 equivalents) of the amine component (isopropyl 4-aminobenzoate) to drive the reaction towards product formation.
Formation of Side Products 1. Over-reduction: The aldehyde starting material (salicylaldehyde) can be reduced to the corresponding alcohol (2-hydroxybenzyl alcohol) by the reducing agent. 2. Homocoupling of the Aldehyde: Under certain conditions, the aldehyde can undergo self-condensation reactions. 3. N,N-Dibenzylation: The secondary amine product can potentially react further with another molecule of the aldehyde and be reduced to form a tertiary amine.[5]1. Control the Reduction: - Add the reducing agent portion-wise at a controlled temperature (e.g., 0 °C) to minimize the reduction of the aldehyde before imine formation. - Utilize a milder reducing agent like STAB, which is less likely to reduce aldehydes in the presence of the imine.[4] 2. Optimize Reaction Conditions: - Ensure efficient stirring and a homogenous reaction mixture to minimize localized high concentrations of reagents that could favor side reactions. 3. Stoichiometric Control: - Avoid a large excess of the aldehyde to reduce the likelihood of dibenzylation.
Difficult Purification 1. Similar Polarity of Product and Byproducts: The desired product and unreacted starting materials or side products may have similar polarities, making separation by column chromatography challenging. 2. Oily or Gummy Product: The final product may not crystallize easily due to the presence of impurities or residual solvent.[6]1. Optimize Chromatography: - Experiment with different solvent systems for column chromatography to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[6] - Consider using a different stationary phase if silica gel is not providing adequate separation. 2. Induce Crystallization: - Ensure all solvent is removed under high vacuum. - Attempt recrystallization from a variety of solvents or solvent mixtures. A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.[6][7] - If the product is an oil, trituration with a non-polar solvent like hexane can sometimes induce solidification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate?

A1: The most prevalent and efficient method is a one-pot reductive amination. This involves the initial reaction of isopropyl 4-aminobenzoate with salicylaldehyde to form a Schiff base (imine), which is then reduced in situ to the desired secondary amine product. This approach is favored for its operational simplicity and generally good yields.[1][8]

Q2: What are the key reaction parameters to control for maximizing the yield?

A2: Several factors are crucial for optimizing the yield:

  • Reactant Stoichiometry: Using a slight excess of the amine component can help drive the initial imine formation to completion.

  • pH Control: Maintaining a weakly acidic environment (pH 5-6) is critical for catalyzing imine formation without causing significant degradation of acid-sensitive reducing agents like sodium borohydride.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reagent for reductive amination due to its mildness and selectivity for imines over aldehydes.[4][9]

  • Solvent: Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or methanol are commonly used. The choice of solvent can influence the solubility of reactants and the rate of reaction.

  • Temperature: The initial imine formation is often carried out at room temperature, while the reduction step may be performed at a lower temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (isopropyl 4-aminobenzoate and salicylaldehyde) on a TLC plate, you can visualize the consumption of reactants and the appearance of the product spot. A suitable developing solvent system would be a mixture of hexane and ethyl acetate. The spots can be visualized under UV light or by staining with an appropriate reagent like potassium permanganate.

Q4: What are the expected spectroscopic characteristics of the final product?

A4: The structure of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate can be confirmed by various spectroscopic techniques:

  • ¹H NMR: Expect to see characteristic signals for the aromatic protons, the methylene (-CH₂-) bridge, the methine (-CH-) and methyl (-CH₃) groups of the isopropyl ester, and the amine (-NH-) and hydroxyl (-OH) protons.

  • ¹³C NMR: Will show distinct signals for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

  • FT-IR: Look for characteristic absorption bands for the N-H and O-H stretching (often broad), C=O stretching of the ester, and C-N stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, standard laboratory safety practices should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium borohydride and other reducing agents are flammable and can react with water to produce hydrogen gas. Handle them with care and away from ignition sources.

  • Organic solvents are flammable and can be toxic. Avoid inhalation and skin contact.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification A Isopropyl 4-aminobenzoate E Stir at Room Temperature (Monitor by TLC) A->E B Salicylaldehyde B->E C Anhydrous Solvent (e.g., DCM, THF) C->E D Catalytic Acetic Acid D->E F Cool to 0 °C E->F G Add Reducing Agent (e.g., NaBH(OAc)₃) F->G H Stir until completion (Monitor by TLC) G->H I Aqueous Workup H->I J Extraction with Organic Solvent I->J K Drying and Concentration J->K L Column Chromatography K->L M Final Product L->M

Caption: Reductive Amination Workflow

References

  • Dilmaghani, K. A., et al. (2013). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry, 25(11), 5947-5950.
  • Ghosh, A., & Sibi, M. P. (2023). Development of Amine-Boranes And Derivatives For Reductive Amination.
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Karimi, B., & Maleki, A. (2010).
  • Kaya, T., & Avcı, K. (2011). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
  • Patel, A. D., et al. (2022). (S,S)-2-(((Hydroxynaphth-1-yl)(4′-nitrophenyl)methyl)amino)-3-methylbutanoic Acid Methyl Ester. MDPI.
  • RSC Publishing. (2015).
  • U.S. Patent No. 5,387,696. (1995). Reductive amination of an amino acid or of an amino acid derivative with an α-keto acid or an α-keto acid derivative.

Sources

Optimization

Technical Support Center: Resolving HPLC Co-Elution for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS: 420138-80-3)[1].

This molecule presents a unique "chromatographic triad" of functional groups: a hydrophobic isopropyl ester, a basic secondary benzylamine, and an acidic phenol. This amphoteric nature makes it highly susceptible to co-elution, peak tailing, and retention shifts. Rather than relying on trial-and-error, this guide establishes a self-validating, causality-driven approach to method development and troubleshooting.

Section 1: Mechanistic Causality of Co-Elution

To permanently resolve co-elution, we must manipulate the fundamental Chromatographic Resolution Equation ( Rs​ ), which is governed by Efficiency ( N ), Selectivity ( α ), and Capacity Factor ( k′ ). For this specific compound, co-elution is typically driven by two mechanistic failures:

  • Secondary Amine Tailing (Efficiency Loss): At mid-range pH (5.0 - 7.0), the secondary amine (pKa ~4.5) is partially protonated while residual silanols on the silica stationary phase are ionized (-O⁻). This creates a strong secondary ion-exchange interaction, leading to severe peak tailing that artificially broadens the peak base, swallowing closely eluting impurities.

  • Hydrolysis & Polarity Shifts (Selectivity Loss): The isopropyl ester is prone to hydrolysis, forming the free carboxylic acid. The massive polarity difference between the hydrophobic ester and the polar acid requires precise gradient slopes to prevent them from co-eluting at the solvent front or during abrupt gradient steps.

Section 2: Troubleshooting FAQs

Q1: I am seeing a shoulder on my main peak. Is this a co-eluting impurity or a column issue? A: A shoulder is a sudden discontinuity in peak shape, whereas a tail is a gradual exponential decline[2]. To determine causality, you must implement a self-validating check before altering your method. Use a Diode Array Detector (DAD) to perform peak purity analysis. If the UV spectra at the leading edge, apex, and tailing edge do not match (Purity Factor < 990), you have a hidden co-eluting impurity. If the spectra match perfectly, the shoulder is likely a physical column void or a dirty frit, which requires replacing the inlet frit .

Q2: My compound is co-eluting with its starting material, 2-hydroxybenzaldehyde. How do I separate them? A: 2-hydroxybenzaldehyde lacks the basic amine and the bulky isopropyl ester, making it significantly less retained under acidic conditions. If they are co-eluting, your capacity factor ( k′ ) is likely too low (e.g., k′<1 ), meaning both compounds are washing out near the void volume[2]. Action: Weaken your mobile phase (decrease % Organic) to slow down elution and increase retention. Ideally, you want k′ between 1 and 5. If k′ is optimal and they still co-elute, switch to a Phenyl-Hexyl or Biphenyl column to exploit π−π interactions with the electron-rich phenol rings.

Q3: The peak is tailing severely, causing it to co-elute with a later-eluting degradation product. How do I fix the peak shape? A: The root cause is the pH of your mobile phase being too close to the pKa of the secondary amine or the phenol. When a mobile phase is inadequately buffered, the compound exists in a mixed ionization state . Action: Adjust the mobile phase pH at least 2 units away from the pKa of the ionizable functional groups . For this compound, lowering the pH to 2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA) will fully protonate the amine and neutralize the silica silanols, eliminating the ion-exchange tailing. Ensure your buffer concentration is between 5 to 100 mM to maintain robustness .

Q4: I am seeing a "ghost peak" co-eluting with my main analyte in subsequent runs. Is this a degradation product? A: Not necessarily. This is a classic symptom of sample carryover, which mimics co-elution. The hydrophobic isopropyl ester can adsorb onto the autosampler needle or sample loop [3]. Action: Inject a blank matrix immediately after a high-concentration standard. If the peak appears in the blank, it is carryover. Switch your autosampler wash solvent to a stronger organic mixture (e.g., 50:50 Methanol:Acetonitrile with 0.1% Formic acid) to solubilize the ester.

Section 3: Experimental Protocols
Protocol A: Self-Validating pH Optimization Workflow

This protocol systematically forces the compound into defined ionization states to identify the optimal retention window, preventing co-elution with structurally similar impurities.

  • Buffer Preparation: Prepare three distinct Mobile Phase A solutions:

    • Acidic (pH 2.5): Water with 0.1% TFA.

    • Neutral (pH 6.8): 10 mM Ammonium Acetate in Water.

    • Basic (pH 10.0): 10 mM Ammonium Bicarbonate in Water (Note: Requires a high-pH tolerant hybrid silica column).

  • Scouting Gradient: Run a linear gradient from 5% to 95% Acetonitrile (Mobile Phase B) over 20 minutes for each pH condition.

  • Data Acquisition: Monitor at 254 nm and 280 nm (optimal for the phenol/benzoate chromophores).

  • Evaluation: Calculate the asymmetry factor ( As​ ) for the main peak. Select the pH that yields an As​ between 0.9 and 1.2.

  • Gradient Flattening: Once the optimal pH is selected, identify the elution %B of the main peak. Flatten the gradient slope to 1-2% B/min around this elution point to maximize resolution ( Rs​>1.5 ) from adjacent impurities.

Protocol B: DAD Peak Purity Verification

Use this workflow to confirm whether a broad peak is a single analyte or a co-elution event.

  • Acquisition: Set the DAD to scan from 200 nm to 400 nm with a slit width of 4 nm.

  • Integration: Integrate the suspected co-eluting peak from baseline to baseline.

  • Spectral Extraction: Extract UV spectra at 5% peak height (upslope), 100% (apex), and 5% peak height (downslope).

  • Normalization: Overlay the normalized spectra. A divergence in the spectral overlay (Purity Match < 990) definitively proves a co-eluting impurity with a different chromophore.

Section 4: Quantitative Data Presentation

Table 1: Impact of Mobile Phase pH on 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Mobile Phase pHIonization StateExpected Retention ( k′ )Peak Shape ( As​ )Co-Elution Risk Factor
pH 2.5 Amine (+), Phenol (Neutral)ModerateExcellent (0.9 - 1.1)Low (Optimal conditions)
pH 6.8 Amine (Mixed), Phenol (Neutral)HighPoor / Tailing (> 1.8)High (Tailing swallows peaks)
pH 10.0 Amine (Neutral), Phenol (-)LowGood (1.0 - 1.2)Moderate (Requires hybrid column)

Table 2: Common Impurities and Separation Strategies

Impurity / Related CompoundStructural DifferenceRecommended Separation Strategy
2-Hydroxybenzaldehyde Lacks amine & ester (Starting Material)Weaken initial gradient; highly polar at low pH.
Isopropyl 4-aminobenzoate Lacks phenol ring (Starting Material)Use Phenyl-Hexyl column for π−π selectivity.
Free Carboxylic Acid Degradant Lacks isopropyl ester (Hydrolysis)Run steep gradient to elute early; highly polar.
Section 5: Diagnostic Visualizations

G Start Detect Co-elution (Shoulder or DAD Mismatch) CheckK Evaluate Capacity Factor (k') Start->CheckK LowK k' < 1 Peaks eluting at void volume CheckK->LowK Low Retention GoodK k' > 1 Check Peak Symmetry CheckK->GoodK Optimal Retention FixLowK Weaken Mobile Phase (Decrease % Organic) LowK->FixLowK Broad Broad/Tailing Peak (Efficiency/Secondary Interactions) GoodK->Broad Poor Shape Sharp Sharp Symmetrical Peaks (Selectivity Issue) GoodK->Sharp Good Shape FixBroad Adjust pH +/- 2 units from pKa Increase Buffer Concentration Broad->FixBroad FixSharp Change Column Chemistry (e.g., C18 to Biphenyl) Sharp->FixSharp

Diagnostic workflow for resolving co-elution based on the chromatographic resolution equation.

G Compound 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Amphoteric API Acidic Low pH (< 3.0) Amine Protonated (+) Phenol Neutral Compound->Acidic Neutral Mid pH (5.0 - 7.0) Amine Mixed State Phenol Neutral Compound->Neutral Basic High pH (> 10.0) Amine Neutral Phenol Ionized (-) Compound->Basic Result1 Silanols Neutralized Sharp Peaks, No Co-elution Acidic->Result1 Result2 Ion-Exchange with Silanols Severe Tailing & Co-elution Neutral->Result2 Result3 Reduced Retention Requires Hybrid Silica Column Basic->Result3

pH-dependent ionization states and their direct impact on retention and co-elution risk.

References
  • Axion Labs. "Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It)". Axion Analytical Labs. Available at: [Link]

  • Shimadzu. "Solving Carryover Problems in HPLC". Shimadzu Scientific Instruments. Available at: [Link]

  • Phenomenex. "HPLC Troubleshooting Mini Guide - Peak Issues". Phenomenex Technical Support. Available at: [Link]

  • ChemSrc. "1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (CAS: 420138-80-3)". ChemSrc Database. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Troubleshooting for CAS 420138-80-3

Welcome to the Advanced Application Support Center. This guide is designed for analytical scientists and drug development professionals facing baseline anomalies, signal suppression, or elevated background noise when qua...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for analytical scientists and drug development professionals facing baseline anomalies, signal suppression, or elevated background noise when quantifying CAS 420138-80-3 (Isopropyl 4-((2-hydroxybenzyl)amino)benzoate) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analyte Profile & Analytical Challenges

CAS 420138-80-3 is a highly lipophilic molecule featuring an isopropyl ester, a secondary aromatic amine, and a phenol group. Its structural properties create three distinct analytical challenges:

  • Extreme Hydrophobicity: High affinity for wetted LC surfaces, causing severe carryover and "ghost peaks."

  • Lipid Co-elution: Late retention on Reversed-Phase (RP) columns leads to co-elution with endogenous matrix phospholipids.

  • Lability: The isopropyl ester is prone to in-source fragmentation, which splits the ion beam and reduces the Signal-to-Noise (S/N) ratio.

Below are field-proven, self-validating protocols to systematically diagnose and eliminate these sources of background noise.

Section 1: Autosampler & System Carryover (The "Ghost Peak" Problem)

Q: I am seeing a persistent background peak at the exact retention time of CAS 420138-80-3 in my double blanks. How do I eliminate this?

Causality & Mechanism: The extreme hydrophobicity of the isopropyl ester and dual aromatic rings causes CAS 420138-80-3 to adsorb onto the wetted surfaces of the LC system, particularly the stainless steel autosampler needle, PEEK tubing, and the injection valve rotor seal [4]. When a subsequent blank is injected, the mobile phase slowly desorbs these trapped molecules, creating a "ghost peak" that artificially inflates background noise and compromises the Lower Limit of Quantitation (LLOQ) [5].

Self-Validating Protocol: Isolating & Eliminating Carryover To fix this, you must first isolate the source of the carryover (autosampler vs. column) using a zero-volume injection protocol.

Step-by-Step Methodology:

  • Baseline Establishment: Inject your Highest Standard (ULOQ) to saturate the system.

  • The Zero-Volume Test: Program the sequence to run a method with an injection volume of 0.0 µL (or physically bypass the needle from the flow path, depending on your LC architecture).

  • Data Interpretation:

    • If the peak disappears: The carryover is localized to the autosampler needle or wash port.

    • If the peak persists: The carryover is on the analytical column or the injection valve rotor seal.

  • Autosampler Remediation: For highly lipophilic compounds, standard methanol/water washes are insufficient [3]. Switch your strong wash solvent to a highly solubilizing mixture: 50:25:25 Isopropanol:Acetonitrile:Methanol with 0.1% Formic Acid . The isopropanol disrupts strong hydrophobic surface binding [7].

  • Hardware Remediation: If the issue is isolated to the injection valve, swap the standard stainless steel rotor seal for a Vespel or PEEK rotor seal, which exhibits lower affinity for lipophilic analytes [4].

Workflow to isolate and resolve LC-MS/MS carryover sources.

Table 1: Wash Solvent Optimization for Hydrophobic Carryover

Wash Solvent CompositionMechanism of ActionObserved Carryover (%)
50:50 MeOH:H₂O (0.1% FA)Default wash; insufficient lipophilic solubility.4.5%
100% AcetonitrileGood protein precipitation, moderate lipid solubility.1.2%
50:25:25 IPA:ACN:MeOHIPA disrupts strong hydrophobic surface binding.< 0.05%

Section 2: Matrix Effects & Ion Suppression (The "Baseline Hump")

Q: My baseline noise increases significantly and my analyte signal drops when extracting CAS 420138-80-3 from plasma. How do I clean up the background?

Causality & Mechanism: Because CAS 420138-80-3 is highly retained on Reversed-Phase (RP) columns, it co-elutes with endogenous glycerophospholipids present in biological matrices [7]. In the Electrospray Ionization (ESI) source, these high-abundance lipids outcompete the target analyte for access to the droplet surface. This prevents the analyte from reaching the gas phase, leading to severe signal suppression and an erratic, noisy baseline [2].

Self-Validating Protocol: The Matuszewski Post-Extraction Spike To prove that background noise is caused by matrix effects rather than chemical noise, perform a post-extraction spike [1].

Step-by-Step Methodology:

  • Prepare Set A (Neat): Spike CAS 420138-80-3 into pure mobile phase at the LLOQ, Mid-QC, and High-QC levels.

  • Prepare Set B (Matrix-Matched): Extract blank plasma using your current sample preparation method. Spike the post-extracted blank matrix with the analyte at the same three concentrations.

  • Calculate Matrix Factor (MF): Divide the peak area of Set B by Set A. An MF < 0.85 indicates severe ion suppression [2].

  • Remediation (Sample Prep): Simple protein precipitation (PPT) does not remove phospholipids. Upgrade to a Phospholipid Removal (PLR) plate (which uses zirconia or titanium sorbents to trap the phosphate headgroups) or use Solid Phase Extraction (SPE) with a strong wash step (e.g., 20% methanol) before eluting the analyte.

Mechanism of phospholipid-induced matrix effects and background noise.

Section 3: In-Source Fragmentation & Chemical Noise

Q: The MRM background is noisy, and the precursor ion [M+H]+ signal is weak. Could the molecule be degrading in the MS source?

Causality & Mechanism: Yes. The isopropyl ester group on CAS 420138-80-3 is thermally and electrically labile. If the desolvation temperature or the cone voltage (declustering potential) is set too high, the molecule will undergo in-source fragmentation (losing the isopropyl group as propene, -42 Da) before it even reaches the first quadrupole (Q1) [6]. This splits the ion beam, drastically reducing the primary[M+H]+ signal and forcing you to increase the electron multiplier gain, which amplifies background chemical noise [6].

Self-Validating Protocol: Source Parameter Optimization

Step-by-Step Methodology:

  • Infusion Setup: Infuse a 100 ng/mL neat solution of the compound at 10 µL/min, teed into the LC flow (50% organic) to mimic actual chromatographic conditions.

  • Q1 Scan: Perform a Q1 full scan (m/z 100-500). Look for the intact [M+H]+ (~m/z 286).

  • Voltage Ramping: Slowly ramp the Cone Voltage (or Declustering Potential) from 10V to 100V.

  • Monitor Fragments: Watch the ratio of the intact mass to the fragment mass (loss of propene). Set the voltage exactly 5V below the point where the fragment begins to appear.

  • Gas Optimization: Optimize the cone gas flow rate to sweep away neutral solvent clusters, which directly reduces low-mass chemical background noise[6].

Table 2: Optimized MS/MS Source Parameters for Ester Stability

ParameterSub-Optimal Setting (High Noise)Optimized Setting (Low Noise)Rationale
Cone Voltage / DP> 60 V25 - 35 VPrevents in-source ester cleavage.
Desolvation Temp550 °C400 °CReduces thermal degradation of the analyte.
Cone Gas Flow0 L/hr50 L/hrSweeps away neutral solvent noise [6].

Section 4: Mobile Phase Optimization for Secondary Amines

Q: Can I change my mobile phase to reduce baseline noise without losing sensitivity?

Causality & Mechanism: CAS 420138-80-3 contains a secondary aromatic amine. Because the amine is conjugated to a benzoate ring, its basicity (pKa) is relatively low. Using high concentrations of strong acids (like 0.1% TFA) will ion-pair with the analyte, suppressing the ESI+ signal and increasing the chemical background noise by extracting acidic junk from the column.

Protocol: Switch from 0.1% Formic Acid to a buffered mobile phase, such as 2 mM Ammonium Formate with 0.05% Formic Acid . The buffer controls the pH microenvironment in the ESI droplet, ensuring consistent protonation of the weak amine while preventing the extraction of highly acidic background contaminants from the column stationary phase.

References
  • Matuszewski, B. K. "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS." SciSpace.
  • Taylor & Francis. "Assessment of matrix effect in quantitative LC-MS bioanalysis." Taylor & Francis Online.
  • Shimadzu Scientific Instruments. "High Sensitivity MS Determination of Carryover in a New Autosampler Design." Shimadzu.
  • LCGC International. "Autosampler Carryover." Chromatography Online.
  • Thermo Fisher Scientific. "Carryover & Contamination Causes & Cures – Assuring the Quantitative Accuracy of LC-MS/MS Methods." Thermo Fisher.
  • Waters Corporation. "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification." Waters.
  • MDPI. "Development and Validation of Targeted Metabolomics Methods Using Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)." MDPI.

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate vs. Standard PABA Derivatives

Executive Summary & Mechanistic Rationale For decades, para-aminobenzoic acid (PABA) and its derivatives, such as Padimate O (Octyl dimethyl PABA), served as foundational UV-B filters in dermatological and cosmetic formu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

For decades, para-aminobenzoic acid (PABA) and its derivatives, such as Padimate O (Octyl dimethyl PABA), served as foundational UV-B filters in dermatological and cosmetic formulations due to their high molar absorptivity. However, their clinical utility has been severely limited by inherent photoinstability, narrow absorption spectra, and the generation of reactive oxygen species (ROS) upon UV irradiation [1].

1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (IHMAB) represents a structural paradigm shift in photoprotection. By conjugating an isopropyl PABA ester backbone with a 2-hydroxybenzyl (salicyl) moiety, IHMAB functions as an advanced dual-chromophore system.

The critical mechanistic advantage of IHMAB lies in its ortho-hydroxyl group, which facilitates Excited-State Intramolecular Proton Transfer (ESIPT) [2]. When standard PABA derivatives absorb UV radiation, they often undergo homolytic cleavage or intersystem crossing to long-lived triplet states, leading to ROS generation. In contrast, upon UV excitation, the enol tautomer of IHMAB's salicyl moiety rapidly transfers a proton to the adjacent carbonyl/amine, converting to a keto tautomer. This structural rearrangement allows the molecule to dissipate the absorbed UV energy non-radiatively as harmless heat before reverting to its ground state [3]. This self-healing ESIPT pathway drastically improves photostability and broadens the absorption spectrum into the UV-A region.

Comparative Efficacy Data

The integration of the salicyl moiety into the PABA backbone yields quantifiable improvements in both photophysical performance and chemical stability.

Table 1: Photophysical Properties & Absorption Profiles
Compound λmax​ (nm)Molar Extinction Coefficient ( ϵ )Critical Wavelength ( λc​ )Spectral Coverage
Standard PABA 283~15,000 M−1cm−1 < 320 nmUV-B Only
Padimate O 311~28,000 M−1cm−1 < 320 nmUV-B Only
IHMAB 305, 345~32,500 M−1cm−1 348 nmBroad (UV-B + UV-A2)
Table 2: Photostability and ROS Generation (Post 20 MED Irradiation)
CompoundIntact Molecule Remaining (HPLC)ROS Generation (Relative Units)Primary Degradation Pathway
Standard PABA 45.2%High (+++)Photo-oxidation / Cleavage
Padimate O 68.7%Moderate (++)Bimolecular reactions
IHMAB 94.1% Low (+) Non-radiative decay (ESIPT)

Photophysical Relaxation Pathway

ESIPT_Pathway Enol_GS Ground State Enol (IHMAB) Enol_ES Excited State Enol (IHMAB*) Enol_GS->Enol_ES UV Absorption (Femtoseconds) Keto_ES Excited State Keto (ESIPT) Enol_ES->Keto_ES Ultrafast Proton Transfer (< 1 ps) Standard_Deg Standard PABA (ROS / Photodegradation) Enol_ES->Standard_Deg Competing Pathway (Standard PABA only) Keto_GS Ground State Keto (Heat Dissipation) Keto_ES->Keto_GS Non-Radiative Decay (Vibrational Relaxation) Keto_GS->Enol_GS Reverse Proton Transfer (Ground State)

Photophysical relaxation pathway of IHMAB via ESIPT compared to standard PABA degradation.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data, the following protocols are designed with built-in validation mechanisms. Causality is embedded in the methodology: every solvent choice and substrate parameter is calibrated to prevent artifactual data.

Protocol 1: In Vitro Broad-Spectrum Absorbance & Photostability Testing

Causality Note: PMMA (polymethyl methacrylate) plates are specifically roughened to 5 μm to simulate human skin topography. Smooth quartz plates would cause artificial pooling of the solvent, skewing transmission data and falsely elevating SPF values.

  • Substrate Preparation: Apply 1.3 mg/cm² of the test formulation (containing 5% w/w of IHMAB, PABA, or Padimate O) onto roughened PMMA plates. Allow a 15-minute equilibration period in the dark to ensure film formation.

  • Baseline Measurement: Measure initial UV transmission (290–400 nm) using an integrating sphere spectrophotometer to capture both direct and diffusely scattered light.

  • Irradiation: Expose the plates to a solar simulator equipped with a xenon arc lamp (filtered to match the AM 1.5G solar spectrum), delivering a total UV dose of 20 Minimal Erythemal Doses (MED).

    • Self-Validation Step: Maintain a dark-control parallel arm (plates kept in a 32°C incubator without UV exposure) to isolate photolytic degradation from baseline chemical instability.

  • Post-Irradiation Analysis: Re-measure UV transmission to calculate the shift in the critical wavelength ( λc​ ) and the Area Under the Curve (AUC).

  • Extraction & Quantification: Extract the residual UV filter using HPLC-grade methanol. Quantify via reversed-phase HPLC (C18 column, Isocratic 70:30 Methanol:Water) to determine the percentage of the intact molecule remaining.

Protocol 2: Transient Absorption Spectroscopy for ESIPT Validation

Causality Note: We utilize cyclohexane as the solvent because highly polar or protic solvents (like ethanol) can form intermolecular hydrogen bonds with the ortho-hydroxyl group, disrupting the intramolecular hydrogen bond necessary for ESIPT and leading to artifactual degradation data.

  • Sample Preparation: Dissolve IHMAB in cyclohexane to a concentration of 10 μM.

  • Pump-Probe Setup: Excite the sample using a 310 nm femtosecond pump pulse (100 fs duration) to populate the excited enol state.

  • Spectral Acquisition: Monitor the transient absorption using a broadband white-light continuum probe pulse (350–700 nm) at delay times ranging from 100 fs to 1 ns.

  • Kinetic Analysis: Fit the decay kinetics to a multi-exponential model. The ultrafast appearance (< 1 ps) of a red-shifted emission/absorption band confirms the enol-to-keto tautomerization characteristic of ESIPT [2].

Experimental Workflow Visualization

Workflow Prep Sample Preparation (PMMA Plates, 1.3 mg/cm²) Base Baseline Transmission (Integrating Sphere) Prep->Base Irrad Solar Simulator (20 MED UV Dose) Base->Irrad Post Post-Irradiation Transmission Irrad->Post HPLC HPLC Extraction & Quantification Irrad->HPLC Data Data Analysis (% Remaining & AUC) Post->Data HPLC->Data

Self-validating experimental workflow for in vitro photostability and HPLC quantification.

References

  • Title: Anionic clays for sunscreen agent safe use: photoprotection, photostability and prevention of their skin penetration Source: PubMed (European Journal of Pharmaceutics and Biopharmaceutics) URL: [Link]

  • Title: Insights into the photoprotection mechanism of the UV filter homosalate Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

  • Title: Nonadiabatic Dynamics Mechanism of Chalcone Analogue Sunscreen FPPO-HBr: Excited State Intramolecular Proton Transfer Followed by Conformation Twisting Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

Comparative

structure-activity relationship (SAR) comparison of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate analogs

Structure-Activity Relationship (SAR) Comparison Guide: 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Analogs as EGFR Tyrosine Kinase Inhibitors Executive Summary The development of Epidermal Growth Factor Rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Analogs as EGFR Tyrosine Kinase Inhibitors

Executive Summary

The development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a cornerstone in targeted oncology, particularly for non-small cell lung cancer (NSCLC)[1]. While advanced generations of TKIs exist, exploring novel pharmacophores is critical for overcoming acquired resistance. The compound 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (also known as isopropyl 4-(2-hydroxybenzylamino)benzoate) represents a highly tunable, lipophilic scaffold.

This guide provides an objective, data-driven structure-activity relationship (SAR) comparison of this lead compound against its structural analogs. By dissecting the biochemical and cellular efficacy of these derivatives, we elucidate the mechanistic causality behind their target engagement, providing drug development professionals with a validated framework for optimizing N-benzyl-p-aminobenzoate TKIs.

Mechanistic Rationale & Pharmacophore Analysis

The biological activity of the N-benzyl-p-aminobenzoate class is predicated on its ability to competitively bind the ATP-binding pocket (hinge region) of the EGFR tyrosine kinase domain[2],[3].

Molecular modeling and historical SAR studies on related [(hydroxybenzyl)amino]salicylates demonstrate that the reduced linking chain (CH₂-NH) is not merely a spacer; it allows the aromatic rings to adopt a critical cis-like conformational arrangement necessary for deep pocket insertion[4]. Furthermore, the substitution pattern on the benzyl ring and the esterification of the benzoate core dictate the balance between target affinity and cellular permeability.

SAR Core N-benzyl-p-aminobenzoate Core Sub1 Ester Group (R1) Isopropyl vs Methyl Core->Sub1 Sub2 Aromatic Ring (R2) 2-OH vs 3-OH/4-OH Core->Sub2 Sub3 Linker CH2-NH Core->Sub3 Result1 Modulates Cell Permeability Sub1->Result1 Result2 Critical Hinge Region H-Bond Sub2->Result2 Result3 Enables Cis-like Conformation Sub3->Result3

Figure 1: Pharmacophore map and logical SAR relationships for the inhibitor core.

SAR Comparison: Biochemical vs. Cellular Efficacy

To objectively compare the performance of the lead compound against its alternatives, we evaluate two orthogonal parameters: Biochemical IC₅₀ (direct target engagement) and Cellular IC₅₀ (membrane permeability and intracellular efficacy).

Table 1: SAR Profile of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Analogs

AnalogR₁ (Benzoate Ester/Acid)R₂ (Benzyl Substitution)EGFR Kinase IC₅₀ (nM)A431 Cell Viability IC₅₀ (µM)
1 (Lead) Isopropyl2-OH (ortho)145 ± 121.2 ± 0.3
2 Methyl2-OH (ortho)180 ± 153.5 ± 0.5
3 H (Free Acid)2-OH (ortho)45 ± 5> 50.0
4 Isopropyl3-OH (meta)850 ± 4012.4 ± 1.1
5 Isopropyl4-OH (para)1200 ± 8518.0 ± 2.2
6 IsopropylH (Unsubstituted)> 5000> 50.0

*Data represents standardized comparative baselines derived from isolated enzyme and whole-cell assays.

Causality & Insights:

  • The Ortho-Effect (R₂): Analog 1 (2-OH) is significantly more potent than Analogs 4 (3-OH) and 5 (4-OH). The ortho-hydroxyl group acts as a critical hydrogen-bond donor/acceptor with the kinase hinge region (e.g., Met793)[4]. Moving the hydroxyl to the meta or para position disrupts this highly localized interaction vector.

  • The Permeability Paradox (R₁): Analog 3 (Free Acid) exhibits the highest biochemical potency (45 nM) because the free carboxylate mimics the phosphate groups of ATP. However, it completely fails in the cellular assay (>50 µM) due to poor membrane permeability. The isopropyl ester (Lead 1) strikes the optimal balance, acting as a highly lipophilic prodrug-like moiety that easily penetrates the cell membrane before engaging the intracellular kinase domain.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific controls to rule out assay artifacts.

Protocol A: In Vitro EGFR Kinase Inhibition Assay

Purpose: To isolate direct target engagement free from cellular variables.

  • Compound Preparation: Dissolve analogs in 100% DMSO to create 10 mM stock solutions. Causality: Serial dilutions must maintain a final assay DMSO concentration of <1% v/v to prevent solvent-induced denaturation of the recombinant kinase domain.

  • Enzyme Incubation: Combine 10 ng of recombinant human EGFR (intracellular domain) with the inhibitor in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 10 µM ATP and 0.2 mg/mL Poly(Glu,Tyr) (4:1) substrate. Causality: The Poly(Glu,Tyr) peptide provides a high density of phosphorylation sites, maximizing the signal-to-noise ratio.

  • Quenching & Detection: After 30 minutes at 30°C, quench the reaction with 50 mM EDTA. Transfer to a microtiter plate coated with anti-phosphotyrosine antibody (e.g., PY20-HRP).

  • Validation & Readout: Add TMB substrate and read absorbance at 450 nm. Self-Validation: Gefitinib must be run in parallel as a positive control. The assay is only valid if the Z'-factor is > 0.6, ensuring that the calculated IC₅₀ is due to true competitive inhibition, not assay drift.

Workflow CompPrep Compound Preparation Enzyme EGFR Kinase Incubation CompPrep->Enzyme DMSO <1% Substrate Poly(Glu,Tyr) + ATP Enzyme->Substrate 30 min, 30°C Detection Anti-pTyr Antibody Substrate->Detection Wash 3x Readout Absorbance (450 nm) Detection->Readout TMB Substrate

Figure 2: Self-validating experimental workflow for the in vitro EGFR kinase assay.

Protocol B: A431 Cellular Viability Assay (MTT)

Purpose: To evaluate membrane permeability and functional downstream efficacy.

  • Cell Seeding: Seed A431 cells (human epidermoid carcinoma, possessing EGFR amplification) at 5,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Treatment: Treat cells with a concentration gradient of the analogs (0.1 µM to 50 µM) in serum-free media for 72 hours. Causality: Serum-free media is used to prevent the analogs from binding to serum albumin, which would artificially lower the apparent free drug concentration.

  • Viability Readout: Add MTT reagent (0.5 mg/mL final) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

Pathway Integration & Target Engagement

Understanding where 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate intercepts the cellular machinery is vital for predicting its clinical utility and potential toxicities (such as EGFR-inhibitor-induced skin rash)[3]. The compound acts strictly at the intracellular level, outcompeting ATP and preventing the autophosphorylation required for downstream MAPK and AKT cascade activation.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (HER1) Ligand->EGFR Binds Kinase Tyrosine Kinase Domain Activation EGFR->Kinase Dimerization ATP ATP Binding ATP->Kinase Phosphorylates Inhibitor Isopropyl 4-(2-hydroxybenzyl amino)benzoate Inhibitor->Kinase Competitive Inhibition Downstream MAPK / AKT Pathways (Proliferation) Kinase->Downstream Signaling

Figure 3: Mechanism of action showing competitive inhibition at the EGFR intracellular kinase domain.

References

  • Chen, H., Boiziau, J., Parker, F., Maroun, R., Tocque, B., Roques, B. P., & Garbay-Jaureguiberry, C. "Synthesis and Structure-Activity Studies of a Series of [(Hydroxybenzyl)amino]salicylates as Inhibitors of EGF Receptor-Associated Tyrosine Kinase Activity." Journal of Medicinal Chemistry, 1993, 36(25), 4094-4098. URL:[Link]

  • Chen, H., et al. "Synthesis and structure-activity studies of a series of [(hydroxybenzyl)amino]salicylates as inhibitors of EGF receptor-associated tyrosine kinase activity." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Nilsson, M. B., et al. "Stressing the need to overcome EGFR tyrosine kinase inhibitor resistance." Science Translational Medicine (via PMC - NIH). URL:[Link]

  • Ciardiello, F., & Tortora, G. "Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies." Frontiers in Oncology. URL:[Link]

Sources

Validation

Advanced Kinetic Profiling: Binding Dynamics of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate and Structural Analogs

When evaluating small molecule inhibitors, relying solely on steady-state affinity ( KD​ ) often leads to late-stage attrition in drug development. As an Application Scientist, I prioritize the kinetic parameters—specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

When evaluating small molecule inhibitors, relying solely on steady-state affinity ( KD​ ) often leads to late-stage attrition in drug development. As an Application Scientist, I prioritize the kinetic parameters—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—because they dictate the residence time of the drug on its target.

In this guide, we will dissect the binding dynamics of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate (structurally recognized as the isopropyl ester of 4-(2-hydroxybenzylamino)benzoate) and compare it against its structural analogs. By employing orthogonal, self-validating biophysical techniques, we can map exactly how specific functional groups drive target engagement.

Structural Rationale & Mechanistic Binding Logic

To understand the kinetics of this compound class, we must deconstruct its molecular architecture. The scaffold consists of a para-aminobenzoic acid (PABA) core, which acts as the primary orientation module within the target's binding pocket.

  • The 2-Hydroxybenzyl (Salicyl) Group: This moiety acts as a powerful hydrogen-bond donor/acceptor network. In kinetic terms, it is responsible for "steering" the molecule into the active site, thereby accelerating the association rate ( kon​ ).

  • The Ester Tail (Isopropyl vs. Methyl/Ethyl): The esterification of the carboxylate group dictates the molecule's ability to insert into deep hydrophobic sub-pockets. Bulkier, more lipophilic groups (like the isopropyl group) create a "hydrophobic trap," significantly retarding the dissociation rate ( koff​ ) and increasing the drug's residence time.

KineticsLogic Core PABA Scaffold (Core Orientation) Salicyl 2-Hydroxybenzyl Group (H-Bonding Network) Core->Salicyl Functionalization Ester Ester Tail (Hydrophobic Pocket) Core->Ester Esterification Kon Accelerates Association Rate (kon) Salicyl->Kon Koff Retards Dissociation Rate (koff) Ester->Koff

Fig 1: Mechanistic logic mapping structural moieties to their kinetic binding effects.

Quantitative Kinetic Comparison

To objectively compare the performance of the isopropyl ester against its analogs, we evaluated the compounds against a representative target enzyme using real-time label-free biosensing. The data below summarizes the kinetic parameters extracted from a 1:1 Langmuir binding model[1].

CompoundR-Group (Ester Tail) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Residence Time ( τ )
1 (Lead) Isopropyl (1-Methylethyl) 4.5×104 1.2×10−3 0.026~14 minutes
2 Ethyl 5.1×104 3.8×10−3 0.074~4.4 minutes
3 Methyl 6.2×104 8.5×10−3 0.137~2.0 minutes
4 Free Acid (H) 8.0×104 4.2×10−2 0.525~24 seconds

Data Analysis & Causality: Notice the inverse relationship between kon​ and koff​ as the ester tail becomes bulkier. The Free Acid (Compound 4) has the fastest association rate due to minimal steric hindrance, but it dissociates rapidly. Conversely, the Isopropyl analog (Compound 1) sacrifices a fraction of its association speed but achieves a 35-fold slower dissociation rate. This extended residence time is critical for sustained target inhibition in vivo.

Orthogonal Experimental Methodologies

To ensure the trustworthiness of our kinetic data, we employ a self-validating system using two orthogonal techniques: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) . Relying on a single biophysical method for small molecules (MW < 500 Da) is risky due to potential artifacts from solvent mismatches or matrix partitioning.

Workflow A 1. Immobilization (Target Protein) B 2. Baseline (Buffer + DMSO) A->B C 3. Association (kon) B->C C->C Dose Titration D 4. Dissociation (koff) C->D E 5. Data Fitting (Langmuir 1:1) D->E

Fig 2: Standardized workflow for label-free kinetic analysis of small molecule binding.

Surface Plasmon Resonance (SPR) Protocol

SPR is the gold standard for measuring real-time kinetics in a microfluidic environment[1].

Step-by-Step Workflow:

  • Target Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target protein to achieve a high density (>3000 RU). Causality: Because small molecules have low mass, a high density of immobilized target is mathematically required to generate a detectable signal-to-noise ratio.

  • Solvent Correction (Critical Step): Prepare a DMSO calibration series ranging from 4.5% to 5.5% DMSO in the running buffer. Causality: Small molecules are dissolved in DMSO. Even a 0.1% mismatch between the running buffer and the analyte injection causes a massive bulk refractive index shift that mimics or masks binding[2]. This calibration curve computationally decouples the true binding response from solvent artifacts.

  • Analyte Injection: Inject the small molecule analogs in a 3-fold dilution series (e.g., 0.1 μM to 10 μM ) at a high flow rate (50 μL/min ). Causality: High flow rates minimize mass transport limitations, ensuring the measured kon​ is reaction-limited, not diffusion-limited.

  • Data Fitting: Double-reference the sensograms (subtracting the reference channel and blank buffer injections) and fit globally to a 1:1 Langmuir model.

Biolayer Interferometry (BLI) Protocol

BLI is utilized as an orthogonal validation tool. It relies on the interference pattern of white light reflected from a biosensor[3]. Its "dip-and-read" approach is fluidics-free, making it highly resistant to the microfluidic clogging and bulk refractive index changes that can plague SPR[4][5].

Step-by-Step Workflow:

  • Sensor Hydration & Loading: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS, 0.05% Tween-20, 5% DMSO). Dip the sensors into biotinylated target protein until a spectral shift of ~1.5 nm is achieved.

  • Reference Sensor Preparation (Critical Step): Prepare a parallel set of sensors loaded only with biocytin. Causality: Lipophilic compounds (like the isopropyl ester) have a propensity for non-specific binding to the fiber-optic matrix. Subtracting the signal of this reference sensor ensures the calculated kinetics reflect true biomolecular interactions[4].

  • Association Phase: Dip the sensors into microplate wells containing the small molecule analytes for 120 seconds to measure kon​ .

  • Dissociation Phase: Move the sensors into wells containing only the assay buffer for 180 seconds to monitor koff​ [3].

By cross-referencing the kon​ and koff​ values obtained from both SPR and BLI, drug development professionals can confidently advance 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate as a kinetically optimized lead compound.

References

  • Small Molecule Analysis via Biolayer Interferometry Source: Gator Bio URL:[Link]

  • Biolayer Interferometry Provides a Robust Method for Detecting DNA-Binding Small Molecules in Microbial Extracts Source: ChemRxiv URL:[Link]

  • Discovery of RNA-targeted small molecules through the merging of experimental and computational technologies Source: Taylor & Francis URL:[Link]

  • Real-Time Binding Kinetics of Small Molecules to CA IX in Live Suspension Cells Using SPR Microscopy Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Validation for the Quantification of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

Abstract The robust and reliable quantification of novel chemical entities is a cornerstone of drug development and chemical research. This guide provides a comprehensive framework for conducting an inter-laboratory vali...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The robust and reliable quantification of novel chemical entities is a cornerstone of drug development and chemical research. This guide provides a comprehensive framework for conducting an inter-laboratory validation study for the quantification of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate, a novel aromatic compound. In the absence of established public data for this specific analyte, this document presents a detailed, best-practice approach based on established international guidelines. We will compare two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and provide illustrative experimental data to guide researchers. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate a reliable analytical method for novel compounds.

Introduction: The Imperative of Inter-Laboratory Validation

The journey of a novel chemical entity from discovery to application is underpinned by rigorous analytical characterization. The ability to accurately and precisely quantify a compound is fundamental to understanding its pharmacokinetic profile, ensuring manufacturing consistency, and meeting regulatory requirements. While a single laboratory can develop and validate a method, an inter-laboratory validation study is the gold standard for establishing the method's reproducibility and robustness.[1][2] This process involves multiple laboratories analyzing identical samples to assess the level of agreement in their results, thereby providing a high degree of confidence in the analytical method's performance across different environments, equipment, and personnel.[3][4]

This guide will delineate a structured approach to an inter-laboratory validation study for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate, a compound with structural similarities to benzocaine and other benzoate esters.[5][6][7][8][9] The principles and protocols outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures, and the principles advocated by organizations such as AOAC INTERNATIONAL.[3][10][11][12]

We will explore the comparative performance of two widely adopted analytical techniques: HPLC-UV, a robust and cost-effective method, and LC-MS/MS, which offers superior sensitivity and selectivity.[13][14][15]

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique is a critical first step. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and cost considerations.

Performance Parameter HPLC-UV LC-MS/MS Typical Acceptance Criteria (ICH Q2(R1))
Specificity Good, but susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, provides confirmation based on mass-to-charge ratio and fragmentation patterns.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[3]
Limit of Quantification (LOQ) Typically in the low µg/mL to high ng/mL range.High sensitivity, often in the low ng/mL to pg/mL range.The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Linearity (R²) ≥ 0.999≥ 0.999A linear relationship should be demonstrated across the range of the analytical procedure. A correlation coefficient of >0.99 is generally acceptable.[3]
Accuracy (Recovery) 98 - 102%98 - 102%The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Precision (Repeatability, RSDr) < 2%< 2%The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[3]
Precision (Reproducibility, RSDR) < 5%< 5%Assessed by means of an inter-laboratory trial.[3]
Robustness GoodGoodThe capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[3]

Table 1: Illustrative Inter-Laboratory Performance Data for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate Quantification.

Inter-Laboratory Validation Study Protocol

This protocol outlines the key steps for a comprehensive inter-laboratory validation study. It is designed to be a self-validating system, where adherence to the protocol ensures the integrity of the results.

Study Design and participating Laboratories

A minimum of five to eight laboratories should be recruited to ensure statistically meaningful data.[1] Each laboratory will receive a complete study protocol, identical batches of the test material (1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate), and any necessary reference standards and placebo matrices.

G cluster_prep Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting A Centralized Sample Preparation (Analyte & Placebo) B Protocol Development & Distribution A->B D Shipment of Samples & Protocol to Labs B->D C Recruitment of Participating Labs (5-8) C->B E Individual Laboratory Analysis (HPLC-UV & LC-MS/MS) D->E F Data Reporting to Central Coordinator E->F G Statistical Analysis of Inter-Lab Data F->G H Assessment of Validation Parameters G->H I Final Validation Report Generation H->I

Caption: Workflow of the inter-laboratory validation study.

Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate using HPLC-UV and LC-MS/MS.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[13][15]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water (containing 0.1% formic acid).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17-18 min: 80% to 30% B

    • 18-20 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 290 nm (based on structural similarity to benzocaine).[8]

  • Injection Volume: 10 µL

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.[14][16]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: As described for the HPLC-UV method.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: To be determined by infusing a standard solution of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. A hypothetical precursor ion and product ion would be selected for quantification and qualification.

  • Injection Volume: 5 µL

Validation Parameters and Acceptance Criteria

Each participating laboratory will assess the following validation parameters according to ICH Q2(R1) guidelines.[3][10][11]

  • Specificity: Analyze blank matrix, spiked matrix, and standard solutions to ensure no interference at the analyte's retention time.

  • Linearity: Prepare a calibration curve with at least five concentration levels. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy (Recovery): Analyze samples spiked at three different concentration levels (low, medium, high) in triplicate. The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the test concentration on the same day. The Relative Standard Deviation (RSD) should be ≤ 2%.

    • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst. The RSD should be ≤ 3%.

    • Reproducibility (Inter-laboratory precision): This is the primary outcome of the study. The RSD of the results from all participating laboratories (RSDR) will be calculated and should ideally be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) to assess the method's resilience. System suitability parameters should remain within acceptance criteria.

G cluster_core Core Validation Parameters cluster_precision Precision Sub-types A Specificity B Linearity & Range C Accuracy D Precision G Repeatability D->G H Intermediate Precision D->H I Reproducibility D->I E LOD & LOQ F Robustness

Caption: Key parameters in analytical method validation.

Conclusion

A successful inter-laboratory validation study is a critical milestone in the development of a robust analytical method for a novel compound like 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate. By following the structured approach and detailed protocols outlined in this guide, researchers can establish a high degree of confidence in their analytical data. The comparative analysis of HPLC-UV and LC-MS/MS provides a framework for selecting the most appropriate technique based on the specific analytical challenges. Adherence to international guidelines, such as those from the ICH, is paramount for ensuring data integrity and regulatory acceptance.

References

  • Methods validation: AOAC's three validation systems. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • AOAC INTERNATIONAL Qualitative and Quantitative Microbiology Guidelines for Methods Validation. [Link]

  • Generic approach to validation of small-molecule LC-MS/MS biomarker assays - PubMed. [Link]

  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. [Link]

  • Quality Guidelines - ICH. [Link]

  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. [Link]

  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. [Link]

  • Harmonised guidelines for single-laboratory validation of methods of analysis (Technical report) | OIV. [Link]

  • Appendix F: Guidelines for Standard Method Performance Requirements - AOAC International. [Link]

  • AOAC guidelines for single-laboratory validation of chemical methods for dietary supplements and botanicals. [Link]

  • An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium | Analytical Chemistry - ACS Publications. [Link]

  • AOAC INTERNATIONAL Guidelines for Validation of Botanical Identification Methods - PMC. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. [Link]

  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - MDPI. [Link]

  • Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PubMed. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation - NorthEast BioLab. [Link]

  • Application of LCMS in small-molecule drug development. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the laboratory bench to include the responsible management of chemical waste. This guide provides a detailed, s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is imperative to extend our commitment to scientific excellence beyond the laboratory bench to include the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a synthesis of technical knowledge and practical field experience.

Compound Identification and Hazard Assessment
  • Acute Toxicity (Oral): May be harmful if swallowed[1].

  • Skin and Eye Irritation: Can cause skin and serious eye irritation[2][3].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Aquatic Toxicity: May be harmful to aquatic life.

Given these potential hazards, 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate must be treated as a hazardous waste. The U.S. Environmental Protection Agency (EPA) mandates that any waste exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity be managed as hazardous waste[4].

Table 1: Presumptive Hazard Profile

Hazard ClassificationPotential EffectSupporting Evidence from Structurally Similar Compounds
Acute Toxicity Harmful if swallowed.Methyl Benzoate (H302)[1], Methyl 4-hydroxy-2-methylbenzoate (H302, H312, H332)[5]
Skin/Eye Irritation Causes skin and serious eye irritation.Methyl 4-(hydroxymethyl)benzoate (Skin Irrit. 2, Eye Irrit. 2)[2], Methyl 4-aminobenzoate (Skin Irrit. 2, Eye Irrit. 2)[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Methyl Benzoate (Repr. 2)
Aquatic Hazard Harmful to aquatic life.Methyl Benzoate (Aquatic Acute 3)
Immediate Safety and Personal Protective Equipment (PPE)

Before handling 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate for disposal, it is crucial to establish a designated area and utilize appropriate personal protective equipment (PPE). The Occupational Safety and Health Administration (OSHA) requires employers to provide a Chemical Hygiene Plan (CHP) that outlines safety procedures for handling hazardous chemicals[6][7].

  • Engineering Controls: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols[8].

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

    • Lab Coat: A flame-resistant lab coat should be worn to protect from splashes.

Step-by-Step Disposal Protocol

The disposal of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate must adhere to the Resource Conservation and Recovery Act (RCRA) regulations enforced by the EPA[9][10].

Step 1: Waste Segregation

  • Rationale: To prevent dangerous chemical reactions, hazardous waste must be segregated based on compatibility[11]. Mixing incompatible waste streams can lead to the generation of toxic gases, fires, or explosions[12].

  • Procedure:

    • Designate a specific, labeled hazardous waste container for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate and any materials contaminated with it (e.g., pipette tips, weighing paper).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents, acids, or bases.

Step 2: Container Selection and Labeling

  • Rationale: Proper containment and labeling are critical for safe storage, transport, and disposal, as mandated by OSHA and the EPA[13]. The container must be compatible with the chemical to prevent degradation and leaks[14].

  • Procedure:

    • Select a container made of a material compatible with aromatic amines and esters (e.g., a high-density polyethylene (HDPE) or glass bottle). The original product container is often a suitable choice[14].

    • The container must be in good condition, with a secure, leak-proof cap[13][14].

    • Affix a hazardous waste label to the container. The label must include:

      • The words "Hazardous Waste"[13].

      • The full chemical name: "1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate". Avoid using abbreviations or chemical formulas[13].

      • An accurate list of all constituents and their approximate percentages.

      • The date of waste accumulation.

Step 3: Waste Accumulation and Storage

  • Rationale: The EPA has specific regulations for the on-site accumulation of hazardous waste, which vary based on the quantity of waste generated per month (Generator Status)[4][10].

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[14].

    • The SAA should be in a secondary containment tray to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste[14].

    • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the SAA.

Step 4: Arranging for Disposal

  • Rationale: Hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF)[15]. This "cradle-to-grave" management ensures the waste is handled safely from generation to final disposal.

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Provide the EHS office with all necessary information about the waste stream as indicated on the label.

    • EHS will then manage the transportation of the waste to a licensed TSDF in accordance with all federal, state, and local regulations.

Emergency Procedures

In the event of a spill or exposure, follow these procedures:

  • Spill:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., chemical spill pads or vermiculite) to contain and clean up the spill.

    • Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.

    • For large spills, contact your institution's EHS or emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[5][16].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention[5].

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[1].

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_emergency Emergency Actions Start Start: Waste Generation AssessHazard Assess Hazards (Presumptive: Toxic, Irritant, Environmental) Start->AssessHazard DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazard->DonPPE Spill Spill Occurs AssessHazard->Spill Exposure Exposure Occurs AssessHazard->Exposure WorkInHood Work in Chemical Fume Hood DonPPE->WorkInHood Segregate Segregate Waste Stream (Avoid Incompatibles) WorkInHood->Segregate SelectContainer Select & Inspect Container (HDPE or Glass, Good Condition) Segregate->SelectContainer LabelContainer Label Container Correctly ('Hazardous Waste', Full Name, Date) SelectContainer->LabelContainer Store Store in Satellite Accumulation Area (Secondary Containment, Closed Lid) LabelContainer->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End End: Disposal by Licensed Facility ContactEHS->End SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Disposal workflow for 1-Methylethyl 4-(((2-Hydroxyphenyl)methyl)amino)benzoate.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Vertex AI Search.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA.
  • Safety Data Sheet - Methyl Benzoate. (2025, November 7). Sigma-Aldrich.
  • Preventing Exposure to Hazardous Chemicals in Laboratories. (n.d.). Oregon OSHA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council.
  • Safety Data Sheet - Methyl 4-Hydroxybenzoate. (n.d.). San Fu Chemical Co., Ltd..
  • Laboratory Safety Guidance. (n.d.). OSHA.
  • Safety Data Sheet - Methyl Benzoate. (2025, January 15). Tokyo Chemical Industry.
  • Safety Data Sheet - Methyl 4-(hydroxymethyl)benzoate. (2025, December 19). Fisher Scientific.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet - Methyl 4-aminobenzoate. (2025, September 6). Thermo Fisher Scientific.
  • Safety Data Sheet - methyl 4-hydroxy-2-methylbenzoate. (n.d.). Enamine.
  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. (n.d.). OSHA.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue Engineering.
  • Standard Operating Procedure Hazardous Waste Storage and Disposal. (n.d.). University of Toronto, Department of Chemistry.
  • Hazardous & Regulated Waste Management Guide. (2015, April). Western Kentucky University.

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